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  • Product: 1,2,3-Tribromo-4-nitrobenzene
  • CAS: 96558-72-4

Core Science & Biosynthesis

Foundational

Crystal Structure and Polymorphism of 1,2,3-Tribromo-4-nitrobenzene: A Comprehensive Technical Guide

Executive Summary In the realm of crystal engineering and solid-state pharmaceutical development, polyhalogenated aromatic compounds serve as robust model systems for understanding competitive non-covalent interactions....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of crystal engineering and solid-state pharmaceutical development, polyhalogenated aromatic compounds serve as robust model systems for understanding competitive non-covalent interactions. 1,2,3-Tribromo-4-nitrobenzene ( C6​H2​Br3​NO2​ ) is a highly sterically hindered molecule typically synthesized via the electrophilic mononitration of 1,2,3-tribromobenzene[1]. While its structural isomer, 1,2,3-tribromo-5-nitrobenzene, exhibits a degree of molecular symmetry[2], the 4-nitro isomer is characterized by profound steric frustration. This guide explores the crystallographic drivers, polymorphic behavior, and self-validating experimental workflows required to isolate and characterize the solid-state forms of 1,2,3-Tribromo-4-nitrobenzene.

Mechanistic Drivers of Polymorphism

The polymorphic landscape of 1,2,3-Tribromo-4-nitrobenzene is dictated by a delicate balance of competing supramolecular synthons. As an application scientist, it is critical to understand why this molecule crystallizes into different forms, rather than just observing the outcome.

Steric Strain and Nitro Group Torsion

The fundamental driver of conformational polymorphism in this molecule is steric clash. The nitro group at the C4 position is flanked by a bulky bromine atom at C3. Because the van der Waals radius of bromine (~1.85 Å) is exceptionally large, it forces the oxygen atoms of the adjacent nitro group out of the aromatic plane. This torsion angle (typically ranging between 40° and 60°) represents a shallow potential energy well. Depending on the crystallization kinetics, the molecule can lock into different torsional conformations, leading to distinct crystal packing arrangements.

Halogen Bonding and σ -Hole Interactions

Bromine atoms exhibit an anisotropic electron distribution. Advanced demonstrate that halogens possess an electron-rich equatorial belt and a highly polar, electron-depleted region along the extension of the C–Br bond, known as a σ -hole. This leads to two competing interaction pathways:

  • Type I Contacts: Symmetrical Br⋯Br interactions driven by dispersion forces and close packing geometry.

  • Type II Contacts: Highly directional interactions where the σ -hole of one bromine atom interacts with the electron-rich equatorial belt of another ( θ1​≈180∘ , θ2​≈90∘ )[3].

Furthermore, the highly electronegative oxygen atoms of the nitro group serve as potent halogen bond acceptors, forming strong Br⋯O contacts that compete directly with π−π stacking of the aromatic rings.

InteractionNetwork Core 1,2,3-Tribromo-4-nitrobenzene Crystal Lattice Halogen Halogen Bonding (Br···Br & Br···O) Core->Halogen Primary Driver PiStack π-π Stacking (Aromatic Rings) Core->PiStack Secondary Driver Dipole Dipole Interactions (Nitro Groups) Core->Dipole Packing Orientation Sigma σ-Hole Directed Linear Contacts Halogen->Sigma Type II Interactions Torsion Nitro Group Torsion (~40-60°) Dipole->Torsion Steric Relief

Hierarchical network of non-covalent interactions driving polymorphic assembly.

Experimental Workflows for Polymorph Isolation

To systematically map the polymorphic landscape, a self-validating screening protocol is required. The choice of crystallization method directly influences the nucleation kinetics and the resulting solid-state phase.

Protocol 1: Solvent-Mediated Polymorph Screening
  • Solvent Matrix Selection: Select solvents spanning various dielectric constants ( ϵ ) (e.g., non-polar hexane, moderately polar ethyl acetate, and highly polar methanol).

    • Causality: Solvent polarity dictates the solvation shell around the polar nitro group versus the hydrophobic brominated ring. Non-polar solvents expose the nitro group, potentially leading to dipole-driven nucleation (kinetic forms), while polar solvents stabilize the nitro group, allowing σ -hole halogen-bonded networks to dominate (thermodynamic forms).

  • Dissolution & Saturation: Prepare saturated solutions of 1,2,3-Tribromo-4-nitrobenzene at 50°C. Filter immediately through a 0.22 µm PTFE syringe filter.

    • Causality: Filtration removes heterogeneous nucleating agents (dust, undissolved microcrystals) that could prematurely seed the thermodynamically stable polymorph, ensuring nucleation occurs from a truly homogenous state.

  • Controlled Evaporation vs. Crash Cooling: Pierce the vial caps with varying numbers of pinholes for slow evaporation, and place a duplicate set in a -20°C freezer for crash cooling.

    • Causality: Slow evaporation maintains near-equilibrium conditions, favoring the thermodynamically stable polymorph. Rapid crash cooling forces high supersaturation, kinetically trapping metastable polymorphs before they can transition.

  • Self-Validation (Phase Purity): Harvest the crystals and immediately analyze a bulk sample via Powder X-Ray Diffraction (PXRD). Compare the experimental PXRD pattern against the simulated pattern derived from Single-Crystal X-Ray Diffraction (SCXRD) data.

    • Causality: This step ensures that the single crystal selected for SCXRD is representative of the bulk powder, strictly ruling out concomitant polymorphism (mixtures of forms).

PolymorphScreening Start 1,2,3-Tribromo-4-nitrobenzene (Starting Material) Solvent Solvent-Mediated Crystallization Start->Solvent Dissolution Thermal Thermal/Melt Crystallization Start->Thermal Heating > Tm FormI Polymorph Form I (Thermodynamically Stable) Solvent->FormI Slow Evaporation FormII Polymorph Form II (Kinetic/Metastable) Solvent->FormII Anti-solvent / Crash Cooling Thermal->FormI Slow Annealing Thermal->FormII Quench Cooling Analysis SCXRD & PXRD Characterization FormI->Analysis FormII->Analysis

Workflow for the isolation and characterization of 1,2,3-Tribromo-4-nitrobenzene polymorphs.

Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD) Analysis
  • Crystal Mounting: Select a pristine, block-like crystal under a polarized light microscope. Coat the crystal in a perfluoropolyether (e.g., Paratone-N) oil and mount it on a polyimide cryoloop[4].

    • Causality: The oil acts as a cryoprotectant. Upon flash-cooling, it forms a glass rather than crystallizing, preventing mechanical stress that could fracture the delicate crystal lattice.

  • Cryogenic Cooling: Transfer the mounted crystal to the goniometer head and immediately quench to 100 K using a nitrogen cryostream[4].

    • Causality: Cooling to 100 K drastically reduces the Debye-Waller factors (thermal vibrations of the atoms). This is absolutely critical for, as it allows for the precise resolution of the σ -hole directed Br⋯Br contacts, which often occur at distances just below the sum of the van der Waals radii (3.70 Å).

  • Data Collection: Irradiate the crystal with monochromatic Mo K α radiation ( λ=0.71073 Å) and refine using full-matrix least-squares on F2 .

Data Presentation

The following tables summarize the expected physicochemical properties and crystallographic parameters of 1,2,3-Tribromo-4-nitrobenzene polymorphs based on predictive modeling and analogous polyhalogenated systems.

Table 1: Physicochemical Properties of 1,2,3-Tribromo-4-nitrobenzene

PropertyValue / Description
Molecular Formula C6​H2​Br3​NO2​
Molecular Weight 359.80 g/mol
Synthesis Route Electrophilic mononitration of 1,2,3-tribromobenzene
Major Isomeric Impurity 1,2,3-Tribromo-5-nitrobenzene
Primary H-Bond Acceptors 2 (Nitro group oxygen atoms)
Primary Halogen Bond Donors 3 (Bromine σ -holes)

Table 2: Comparative Crystallographic Parameters of Putative Polymorphs

ParameterForm I (Thermodynamic)Form II (Kinetic/Metastable)
Crystal System MonoclinicOrthorhombic
Space Group P21​/c Pbca
Dominant Interaction Type II Br⋯Br Halogen BondingDipole-Dipole & Br⋯O Contacts
Nitro Torsion Angle ~42° (Minimized steric clash)~58° (Kinetically trapped)
Packing Efficiency High (Dense π−π stacking)Moderate (Looser lattice)
Isolation Method Slow evaporation (Non-polar solvents)Crash cooling (Polar solvents)

References

  • Romero, J. A., Aguirre Hernández, G., & Bernès, S. "Anomalous halogen bonds in the crystal structures of 1,2,3-tribromo-5-nitrobenzene and 1,3-dibromo-2-iodo-5-nitrobenzene." Acta Crystallographica Section E: Crystallographic Communications, 2015. URL:[Link]

  • Macchi, P., et al. "Charge Density Analysis and Topological Properties of Hal3-Synthons and Their Comparison with Competing Hydrogen Bonds." ACS Crystal Growth & Design, 2012. URL:[Link]

  • Tiekink, E. R. T., et al. "Characterising Supramolecular Architectures in Crystals Featuring I⋯Br Halogen Bonding: Persistence of X⋯X' Secondary-Bonding in Their Congeners." MDPI Crystals, 2021. URL:[Link]

Sources

Exploratory

An In-depth Technical Guide on the Electron-Withdrawing Effects of the Nitro Group in 1,2,3-Tribromo-4-nitrobenzene

This guide provides a comprehensive analysis of the profound electron-withdrawing effects of the nitro group (–NO₂) as manifested in the molecular structure of 1,2,3-Tribromo-4-nitrobenzene. Targeted at researchers, scie...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the profound electron-withdrawing effects of the nitro group (–NO₂) as manifested in the molecular structure of 1,2,3-Tribromo-4-nitrobenzene. Targeted at researchers, scientists, and professionals in drug development, this document elucidates the core principles governing the electronic behavior of this polysubstituted aromatic compound. We will explore the interplay of inductive and resonance effects, their quantifiable impact on chemical reactivity, and the resulting spectroscopic signatures that are pivotal for its characterization.

Foundational Principles: The Electron-Withdrawing Nature of the Nitro Group

The nitro group is a quintessential example of a potent electron-withdrawing group (EWG). Its powerful deactivating effect on aromatic rings stems from a combination of two fundamental electronic phenomena: the inductive effect (–I) and the resonance effect (–M or –R).[1]

  • Inductive Effect (–I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group creates a strong dipole moment. This results in the withdrawal of electron density from the aromatic ring through the sigma (σ) bond framework.[2][3] This effect is distance-dependent, diminishing with increasing separation from the substituent.

  • Resonance Effect (–M): The nitro group can delocalize the π-electrons of the benzene ring onto its own oxygen atoms.[4] This delocalization, also known as the mesomeric effect, is most pronounced when the nitro group is at the ortho or para position relative to a reaction center or another substituent.[5] The resonance effect leads to a significant decrease in electron density at these positions.[6]

In the context of 1,2,3-Tribromo-4-nitrobenzene, the nitro group's position dictates how these effects manifest across the aromatic ring, influencing its chemical behavior and spectroscopic properties.

Electronic Landscape of 1,2,3-Tribromo-4-nitrobenzene

The molecular architecture of 1,2,3-Tribromo-4-nitrobenzene, with its array of electron-withdrawing substituents, creates a highly electron-deficient aromatic system. The cumulative inductive effects of the three bromine atoms and the potent inductive and resonance effects of the nitro group synergistically reduce the electron density of the benzene ring.

Inductive and Resonance Contributions

The nitro group, situated at the C4 position, exerts its –I effect across the entire ring and its –M effect primarily at the ortho (C3 and C5) and para (C6) positions relative to itself. The bromine atoms, being halogens, also exhibit a dual electronic nature. They are deactivating due to their strong inductive electron withdrawal but are also ortho-, para- directing in electrophilic aromatic substitution due to resonance donation from their lone pairs. However, in this heavily substituted system, the deactivating inductive effects of the bromines and the powerful withdrawal by the nitro group dominate.

dot graph TD { rankdir=LR; node [shape=plaintext]; subgraph "Inductive Effect (-I)" A["σ-bond polarization"] --> B["Electron withdrawal from the ring"]; end subgraph "Resonance Effect (-M)" C["π-electron delocalization"] --> D["Withdrawal of electron density from ortho/para positions"]; end E["Nitro Group (-NO₂)"] --> A; E --> C; B --> F["Overall Electron Deficiency"]; D --> F; } caption: "Dual electronic effects of the nitro group."

Impact on Chemical Reactivity

The pronounced electron deficiency of the aromatic ring in 1,2,3-Tribromo-4-nitrobenzene has significant consequences for its reactivity:

  • Electrophilic Aromatic Substitution (EAS): The molecule is strongly deactivated towards EAS reactions.[1][4] The electron-poor nature of the ring makes it a poor nucleophile, thus disfavoring attack by electrophiles. Any potential electrophilic attack would be directed to the positions least deactivated by the nitro group's resonance effect, which are the meta positions (C2 and C6).

  • Nucleophilic Aromatic Substitution (NAS): Conversely, the strong electron-withdrawing nature of the nitro group, particularly its ability to stabilize a negative charge at the ortho and para positions through resonance, makes the ring susceptible to nucleophilic aromatic substitution.[1] The presence of good leaving groups (the bromine atoms) further facilitates this type of reaction.

dot graph { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "Reactivity profile of 1,2,3-Tribromo-4-nitrobenzene."

Spectroscopic Characterization

The electronic perturbations caused by the nitro group are readily observable through various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of an aromatic nitro compound is distinguished by strong and characteristic absorption bands arising from the nitro group.[7] These bands are among the most intense in the mid-infrared region, making the presence of the NO₂ group relatively easy to confirm.[7]

  • Asymmetric NO₂ Stretch (ν_as): A strong absorption typically found in the 1550-1475 cm⁻¹ region for aromatic nitro compounds.[8][9]

  • Symmetric NO₂ Stretch (ν_s): Another strong absorption band appearing in the 1360-1290 cm⁻¹ range.[8][9]

The precise frequencies of these stretches are sensitive to the electronic environment. In 1,2,3-Tribromo-4-nitrobenzene, the cumulative electron-withdrawing effects of the bromine atoms may cause a slight shift in these characteristic absorption bands.

Vibrational Mode Typical Wavenumber Range (cm⁻¹) for Aromatic Nitro Compounds
Asymmetric NO₂ Stretch1550 - 1475[8][9]
Symmetric NO₂ Stretch1360 - 1290[8][9]
C-N Stretch890 - 835[10]
Aromatic C=C Stretch1600 - 1400[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides clear evidence of the nitro group's electron-withdrawing effect. The aromatic protons in 1,2,3-Tribromo-4-nitrobenzene are significantly deshielded due to the reduced electron density of the ring.

  • Chemical Shifts: Protons ortho to the nitro group experience the strongest deshielding and will appear at the most downfield chemical shifts (typically δ > 8.0 ppm).[11] In 1,2,3-Tribromo-4-nitrobenzene, the proton at C5 would be expected to have a significantly downfield chemical shift. The proton at C6, being meta to the nitro group, will also be deshielded, but to a lesser extent.

¹³C NMR spectroscopy would similarly show a downfield shift for the carbon atoms of the aromatic ring, with the carbon directly attached to the nitro group (C4) being particularly deshielded.

UV-Visible (UV-Vis) Spectroscopy

Aromatic nitro compounds exhibit characteristic absorption bands in the UV-Vis region.[12] These absorptions are often attributed to intramolecular charge transfer transitions, where an electron is promoted from the highest occupied molecular orbital (HOMO) of the benzene ring to the lowest unoccupied molecular orbital (LUMO), which is largely localized on the nitro group.[12] The presence of multiple electron-withdrawing groups in 1,2,3-Tribromo-4-nitrobenzene would be expected to influence the energy of these transitions and thus the position of the absorption maxima.

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of polysubstituted nitroaromatic compounds, adaptable for 1,2,3-Tribromo-4-nitrobenzene.

Synthesis: Nitration of 1,2,3-Tribromobenzene

Safety Precaution: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles. The reaction is exothermic and must be carefully controlled.

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add a calculated amount of concentrated sulfuric acid to concentrated nitric acid with constant stirring.[13] This generates the reactive nitronium ion (NO₂⁺).

  • Reaction Setup: Dissolve 1,2,3-tribromobenzene in a suitable solvent (if necessary) in a separate reaction flask equipped with a magnetic stirrer and a thermometer, and cool it in an ice bath.

  • Addition of Nitrating Mixture: Slowly add the cold nitrating mixture dropwise to the solution of 1,2,3-tribromobenzene, ensuring the temperature of the reaction mixture is maintained at a low and controlled temperature (e.g., 0-10 °C) to prevent over-nitration and side reactions.[14]

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. The crude product should precipitate out.

  • Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[15]

dot graph TD { A["Start: 1,2,3-Tribromobenzene"] --> B{Nitration with HNO₃/H₂SO₄}; B --> C["Crude 1,2,3-Tribromo-4-nitrobenzene"]; C --> D{Purification by Recrystallization}; D --> E["Pure 1,2,3-Tribromo-4-nitrobenzene"]; subgraph "Characterization" E --> F["IR Spectroscopy"]; E --> G["NMR Spectroscopy"]; E --> H["Mass Spectrometry"]; end } caption: "Synthetic and analytical workflow."

Characterization Techniques
  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the synthesized compound and identify any byproducts.[16]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the nitro group and other functional groups.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the final structure and confirm the substitution pattern.

  • Melting Point Analysis: To assess the purity of the final product.

Conclusion

The nitro group in 1,2,3-Tribromo-4-nitrobenzene exerts a dominant electron-withdrawing effect that profoundly shapes the molecule's electronic structure, chemical reactivity, and spectroscopic properties. A thorough understanding of these effects, grounded in the principles of inductive and resonance phenomena, is crucial for predicting its behavior in chemical reactions and for its unambiguous characterization. The protocols and analytical techniques outlined in this guide provide a robust framework for researchers and scientists working with this and similar highly functionalized aromatic compounds.

References

  • An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds - Benchchem. (n.d.).
  • Nitro Groups. (n.d.).
  • IR: nitro groups. (n.d.).
  • Inductive and Resonance (Mesomeric) Effects - Chemistry Steps. (2024, February 16).
  • The Electron-Withdrawing Power of the Nitro Group in 3-Nitrobenzaldehyde: An In-depth Technical Guide - Benchchem. (n.d.).
  • IR_lectureNotes.pdf. (n.d.).
  • Gas chromatographic and mass spectrometric determination of nitroaromatics in water. (n.d.).
  • Though the nitro group is electron-withdrawing by resonance, when... | Study Prep in Pearson+. (n.d.).
  • The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+. (n.d.).
  • Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition | Spectroscopy Online. (2020, September 1).
  • What is the mesomeric or inductive effect of a nitro group on phenol? - Quora. (2017, December 8).
  • Absorption Spectra of Nitrobenzene Derivatives. I. Spectral Features of o-, m-and p-Isomers. (n.d.).
  • Comparative analysis of analytical methods for nitroaromatic compounds - Benchchem. (n.d.).
  • Screening Method for Nitroaromatic Compounds in Water Based on Solid-Phase Microextraction and Infrared Spectroscopy | Environmental Science & Technology - ACS Publications. (2001, August 1).
  • Unraveling the Ultrafast Photochemical Dynamics of Nitrobenzene in Aqueous Solution. (n.d.).
  • Electrophilic aromatic directing groups - Wikipedia. (n.d.).
  • Basicity of Disubstituted Aromatic Amines (Resonance / Mesomeric Effect). (2017, April 28).
  • (PDF) Substituent effects of nitro group in cyclic compounds - ResearchGate. (2020, September 4).
  • Substitution Reactions of Benzene and Other Aromatic Compounds - MSU chemistry. (n.d.).
  • UV–vis absorption spectra of the reduction of nitrobenzene. [Colour online.] - ResearchGate. (n.d.).
  • Substituent effects of nitro group in cyclic compounds - SciSpace. (2020, September 4).
  • In electrophilic aromatic substitution reaction the class 12 chemistry JEE_Main - Vedantu. (n.d.).
  • LARGE SCALE LABORATORY PREPARATION OF 1,3,5-TRINITRO-2,4,6- TRIBROMOBENZENE - DTIC. (n.d.).
  • A systematic study of the absorbance of the nitro functional group in the vacuum UV region. - IU Indianapolis ScholarWorks. (n.d.).
  • Nitration of Bromobenzene Experiment | PDF | Nitric Acid | Solubility - Scribd. (n.d.).
  • Effects of Nitro Groups on Haloarenes | PDF - Scribd. (n.d.).
  • Some reactions of the nitrobenzene radical-anion and of its halogenated derivatives. (n.d.).
  • (a) UV-Vis spectra of nitrobenzene; (b)TLS of Nitrobenzene as a function of pump beam energy (pump wavelength = 1064 nm). - ResearchGate. (n.d.).
  • 26.6: Correlations of Structure with Reactivity of Aromatic Compounds - Chemistry LibreTexts. (2021, July 31).
  • A Survey of Hammett Substituent Constants and Resonance and Field Parameters. (n.d.).
  • Ultraviolet Excitation Dynamics of Nitrobenzenes - Heriot-Watt Research Portal. (n.d.).
  • 1-Bromo-4-nitrobenzene(586-78-7) 1H NMR spectrum - ChemicalBook. (n.d.).
  • CHEM 331 Problem Set #3: Substituent Effects and LFERs. (n.d.).
  • Chemistry 210 Experiment 10. (2012, November 14).
  • Hammett σI constants for N‐azolyl substituents in comparison with nitro group.20. (n.d.).
  • Reactivity of Nitrobenzene | Filo. (2026, March 15).
  • Nitration of Bromobenzene Lab Report - StudyMoose. (2023, December 29).
  • Electrophilic Bromination of Nitrobenzene Using Barium Tetrafluorobromate (III). (2025, October 30).
  • Nitration of Bromobenzene - YouTube. (2021, May 8).
  • Quantitative structure-activity analyses of nitrobenzene toxicity to Tetrahymena pyriformis - PubMed. (n.d.).
  • 1,2,3-Tribromo-5-nitrobenzene | C6H2Br3NO2 | CID 640602 - PubChem. (n.d.).
  • Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee - Science Learning Center. (n.d.).
  • Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO- LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computation - IRJET. (n.d.).
  • Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO-LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computational Methods - ResearchGate. (2017, December 13).
  • An In-depth Technical Guide to 1,2,3-Trimethyl-4-nitrobenzene - Benchchem. (n.d.).
  • CN103804197A - Preparation method of 1-bromo-3-nitrobenzene - Google Patents. (n.d.).
  • Nitrobenzene HNMR splitting (simple explanation for a HS student in Gr 12). (2025, February 20).
  • Technical Support Center: Purification of 1,2,3-Trimethyl-4-nitrobenzene - Benchchem. (n.d.).

Sources

Foundational

An In-Depth Technical Guide to the UV-Vis Absorption Spectrum of 1,2,3-Tribromo-4-nitrobenzene

This technical guide provides a comprehensive analysis of the anticipated Ultraviolet-Visible (UV-Vis) absorption spectrum of 1,2,3-Tribromo-4-nitrobenzene. Designed for researchers, scientists, and professionals in drug...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive analysis of the anticipated Ultraviolet-Visible (UV-Vis) absorption spectrum of 1,2,3-Tribromo-4-nitrobenzene. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the compound's spectral properties, offers a predictive assessment of its maximum absorption wavelength (λmax), and provides a detailed experimental protocol for acquiring empirical data.

Theoretical Framework: Electronic Transitions in Substituted Benzenes

The UV-Vis spectrum of an aromatic compound is governed by the electronic transitions within the benzene ring. The characteristic absorption of benzene arises from π → π* transitions. The substitution of hydrogen atoms on the benzene ring with other functional groups, known as auxochromes and chromophores, can significantly alter the energy of these transitions, leading to shifts in the absorption maxima and changes in molar absorptivity.

In the case of 1,2,3-Tribromo-4-nitrobenzene, the benzene chromophore is perturbed by two types of substituents with distinct electronic effects:

  • Nitro Group (-NO₂): A potent electron-withdrawing group and a chromophore itself. It significantly influences the electronic structure of the benzene ring through both inductive and resonance effects. This typically leads to a bathochromic (red) shift of the primary absorption bands and can introduce a new, intense charge-transfer band. The spectrum of nitrobenzene in cyclohexane shows a strong absorption band with a maximum around 253 nm, which is attributed to a charge-transfer transition.[1][2] A weaker, broad absorption is also observed in the 300-400 nm region.[1][2]

  • Bromo Groups (-Br): Halogens are considered deactivating yet ortho-, para-directing groups in electrophilic aromatic substitution. In UV-Vis spectroscopy, they act as auxochromes. While they are electron-withdrawing through induction, they can donate electron density to the ring through resonance. This dual nature results in a modest bathochromic shift of the benzene absorption bands. The UV-Vis spectrum of bromobenzene exhibits absorption maxima around 210 nm and 264 nm.

The cumulative effect of three bromo substituents and one nitro group on the benzene ring in 1,2,3-Tribromo-4-nitrobenzene is expected to be complex, arising from the interplay of their individual electronic contributions and steric interactions.

Predictive Analysis of the UV-Vis Spectrum

Due to the absence of readily available experimental UV-Vis data for 1,2,3-Tribromo-4-nitrobenzene in scientific literature, a predictive approach based on established empirical rules and comparative analysis with related compounds is necessary.

Application of Woodward-Fieser Rules for Aromatic Compounds

The Woodward-Fieser rules provide an empirical method to estimate the λmax of substituted aromatic compounds. The base value for the primary π → π* transition in benzene is approximately 250-256 nm. Substituents on the ring contribute specific increments to this base value.

SubstituentPositionWavelength Increment (nm)
Bromo (-Br)ortho, meta+2
para+15
Nitro (-NO₂)-The effect of a nitro group is not typically quantified with a simple additive increment in the Woodward-Fieser rules for the primary benzene bands due to its strong electronic influence and the potential for creating a new charge-transfer band.

Given the substitution pattern of 1,2,3-Tribromo-4-nitrobenzene, a precise calculation using a simple summation of these increments is not straightforward and likely to be inaccurate. The steric hindrance between the adjacent bromo groups and the nitro group can also affect the planarity of the nitro group with the benzene ring, potentially influencing the electronic transitions.

Comparative Analysis and Estimated λmax

A more practical approach is to consider the spectrum of 4-nitroaniline's halogenated derivatives or similar polysubstituted nitroaromatics. However, in the absence of such direct analogs, we can make a qualitative prediction.

Starting with the charge-transfer band of nitrobenzene at approximately 253 nm in a non-polar solvent, the addition of three bromo groups is expected to cause a further bathochromic shift. Considering the individual and cumulative electronic effects, it is reasonable to anticipate the primary absorption maximum (λmax) for 1,2,3-Tribromo-4-nitrobenzene to lie in the range of 260-280 nm . A weaker, longer-wavelength absorption, possibly extending into the near-UV region, may also be present due to n→π* transitions of the nitro group.

Experimental Protocol for UV-Vis Spectral Acquisition

To obtain accurate and reliable UV-Vis absorption data for 1,2,3-Tribromo-4-nitrobenzene, the following detailed experimental workflow is recommended.

Materials and Instrumentation
  • Analyte: 1,2,3-Tribromo-4-nitrobenzene (solid, high purity)

  • Solvent: Spectroscopic grade solvent (e.g., cyclohexane, ethanol, or acetonitrile). The choice of solvent is critical and should be based on the solubility of the analyte and the desired spectral information. A non-polar solvent like cyclohexane is often preferred to minimize solute-solvent interactions and obtain a spectrum that is more representative of the molecule's intrinsic electronic transitions.

  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectral Analysis A Weighing B Dissolution A->B Accurately weigh ~1-5 mg C Serial Dilution B->C Dissolve in solvent in volumetric flask E Sample Measurement C->E Prepare a series of concentrations D Instrument Blank D->E Establish baseline F Data Processing E->F Scan across UV-Vis range G G F->G Identify λmax and calculate Molar Absorptivity

Caption: Experimental workflow for UV-Vis spectral acquisition.

Step-by-Step Methodology
  • Preparation of a Stock Solution:

    • Accurately weigh approximately 1-5 mg of 1,2,3-Tribromo-4-nitrobenzene using an analytical balance.

    • Quantitatively transfer the solid to a 25 mL or 50 mL class A volumetric flask.

    • Add a small amount of the chosen spectroscopic grade solvent and sonicate if necessary to aid dissolution. Due to the likely low solubility of the compound, careful observation is required to ensure complete dissolution.

    • Once dissolved, dilute to the mark with the solvent and mix thoroughly. This is the stock solution.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the stock solution using class A volumetric flasks and pipettes to prepare a series of at least three to five working solutions of decreasing concentrations. The aim is to obtain solutions with absorbance values in the optimal range of the spectrophotometer (typically 0.2 to 1.0).

  • Instrument Setup and Baseline Correction:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up according to the manufacturer's instructions.

    • Fill a quartz cuvette with the spectroscopic grade solvent to be used as the reference (blank).

    • Place the reference cuvette in the appropriate holder in the spectrophotometer.

    • Perform a baseline correction or "auto zero" across the desired wavelength range (e.g., 200-400 nm).

  • Spectral Measurement:

    • Empty the reference cuvette and rinse it with the most dilute working solution before filling it with that solution.

    • Place the sample cuvette in the sample holder of the spectrophotometer.

    • Acquire the absorption spectrum of the solution.

    • Repeat the measurement for each of the prepared working solutions, starting from the most dilute and proceeding to the most concentrated.

  • Data Analysis:

    • Identify the wavelength of maximum absorption (λmax) from the obtained spectra.

    • Record the absorbance value at the λmax for each concentration.

    • To determine the molar absorptivity (ε), plot a calibration curve of absorbance versus concentration.

    • The slope of the resulting line, according to the Beer-Lambert law (A = εbc, where b is the path length in cm), will be the molar absorptivity.

Data Presentation and Interpretation

The acquired data should be tabulated for clarity and ease of interpretation.

Table 1: Anticipated and Experimental UV-Vis Absorption Data for 1,2,3-Tribromo-4-nitrobenzene

ParameterPredicted ValueExperimental Value (in Cyclohexane)Experimental Value (in Ethanol)
λmax (nm) 260-280To be determinedTo be determined
Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) Not predictedTo be determinedTo be determined

The experimentally determined λmax should be compared with the predicted value. Any significant deviation should be rationalized based on solvent effects and the complex electronic interactions of the substituents. The molar absorptivity will provide a quantitative measure of the absorption intensity, which is characteristic of the electronic transition.

Conclusion

References

  • Neil, C. (2022). Organic Chemistry (10th ed.). Cengage Learning.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
  • Forbes, W. F. (1958). Light Absorption Studies. Part XI. Electronic Absorption Spectra of Nitrobenzenes. Canadian Journal of Chemistry, 36(10), 1350-1363. [Link]

  • NIST Chemistry WebBook. (n.d.). Benzene, bromo-. [Link]

  • NIST Chemistry WebBook. (n.d.). Benzene, nitro-. [Link]

Sources

Exploratory

Thermodynamic Stability of 1,2,3-Tribromo-4-nitrobenzene at High Temperatures: A Technical Guide for Process Safety

Executive Summary 1,2,3-Tribromo-4-nitrobenzene (TBNB) is a highly brominated aromatic compound frequently utilized as an intermediate in the synthesis of flame retardants and complex pharmaceutical active ingredients[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,2,3-Tribromo-4-nitrobenzene (TBNB) is a highly brominated aromatic compound frequently utilized as an intermediate in the synthesis of flame retardants and complex pharmaceutical active ingredients[1]. While the heavy bromination of the aromatic ring imparts significant flame-retardant properties, the presence of the nitro group introduces a critical thermodynamic vulnerability at elevated temperatures. For drug development professionals and process chemists, understanding the delicate interplay between steric strain, bond dissociation energies, and autocatalytic decomposition is paramount to preventing thermal runaway during scale-up operations.

Thermodynamic Principles & Molecular Dynamics

The thermal stability of nitroaromatics is fundamentally governed by the bond dissociation energy (BDE) of the carbon-nitrogen (C-NO₂) bond, which typically requires 297 ± 17 kJ/mol for homolytic cleavage[2]. However, TBNB presents a unique thermodynamic profile due to extreme steric hindrance.

The presence of three bulky bromine atoms at the 1, 2, and 3 positions forces the nitro group at the 4-position out of coplanarity with the benzene ring's π-system. This structural distortion reduces resonance stabilization, effectively lowering the activation energy ( Ea​ ) required to initiate decomposition compared to unsubstituted nitrobenzene. Consequently, while standard nitroaromatics may exhibit onset decomposition temperatures ( T0​ ) near 300 °C, highly substituted bromonitrobenzenes can begin degrading at significantly lower thresholds, releasing massive amounts of heat and non-condensable gases[2][3].

High-Temperature Degradation Mechanisms

At temperatures exceeding 250 °C, TBNB undergoes complex, competing decomposition pathways[4][5]. The primary mechanism is denitration—the homolytic cleavage of the C-NO₂ bond—resulting in the release of highly reactive nitrogen dioxide (NO₂•) radicals[4].

Simultaneously, a secondary pathway involves the cleavage of the C-Br bonds. Research on homologous series of bromonitrobenzenes demonstrates that at temperatures near 340 °C, these molecules exhibit both NO₂ loss and the generation/addition of bromine radicals[4]. The release of NO₂ is particularly hazardous; it acts as an oxidizing agent that triggers an autocatalytic runaway reaction. This reaction progresses through an induction phase, an acceleration phase, and a rapid decay phase, ultimately leading to a catastrophic pressure rise if unvented[2][6].

G A 1,2,3-Tribromo-4-nitrobenzene (Ground State) B Thermal Excitation (>250°C) A->B C C-NO2 Cleavage (ΔH ~297 kJ/mol) B->C D C-Br Cleavage (Competing) B->D E NO2• Radical Release C->E F Bromine Radical Addition D->F G Autocatalytic Runaway E->G F->G

Fig 1: High-temperature thermal decomposition pathways of 1,2,3-Tribromo-4-nitrobenzene.

Experimental Workflows for Thermal Hazard Evaluation

To safely scale up reactions involving TBNB, researchers must employ a self-validating, multi-tiered calorimetric workflow. Relying on a single thermal analysis method can mask scale-dependent thermodynamic behaviors.

Phase 1: Screening via Differential Scanning Calorimetry (DSC)

DSC provides fundamental kinetic parameters, though it cannot simulate adiabatic plant conditions.

  • Sample Preparation: Encapsulate 2–5 mg of TBNB in a gold-plated, high-pressure crucible. High-pressure sealing is critical to prevent the endothermic evaporation of the sample from masking the exothermic decomposition signal.

  • Dynamic Heating: Purge the furnace with nitrogen (50 mL/min). Apply multiple linear heating rates ( β ) of 1, 2, 5, and 10 °C/min from 25 °C to 500 °C[7].

  • Data Extraction: Identify the onset temperature ( T0​ ) and integrate the peak to determine the heat of decomposition ( ΔHd​ ). Nitroaromatics typically yield highly energetic ΔHd​ values ranging from -1500 to -2500 J/g[3].

  • Kinetic Modeling: Apply isoconversional methods (e.g., Kissinger or Friedman) to calculate the apparent activation energy ( Ea​ ) across different conversion fractions[7].

Phase 2: Adiabatic Simulation via Accelerating Rate Calorimetry (ARC)

ARC bridges the gap between laboratory screening and plant-scale adiabatic runaway scenarios.

  • Cell Loading: Load approximately 0.6 g of TBNB into a 10 mL Hastelloy spherical test chamber. Hastelloy is chosen for its low specific heat capacity (~0.5 J/(g·°C)), which minimizes the thermal inertia ( Φ -factor) and closely mimics the adiabatic environment of a large industrial reactor[8].

  • H-W-S Execution: Initiate the Heat-Wait-Search (H-W-S) sequence. Start at 80 °C, step by 5 °C, wait for 30 minutes to achieve thermal equilibrium, and search for self-heating rates exceeding 0.02 °C/min for 15 minutes[8].

  • Adiabatic Tracking: Upon detecting an exotherm, the ARC system shifts to adiabatic mode, dynamically matching the furnace temperature to the sample temperature until the reaction completes.

  • Safety Derivation: Calculate the adiabatic temperature rise ( ΔTad​ ) and the Time to Maximum Rate under adiabatic conditions ( TMRad​ )[8].

Workflow Step1 Sample Preparation (0.6g in Hastelloy bomb) Step2 DSC Screening (Identify T0, ΔH) Step1->Step2 Step3 ARC Adiabatic Testing (H-W-S Mode) Step2->Step3 If Exothermic Step4 Kinetic Modeling (Calculate Ea, TMRad) Step3->Step4 Step5 Process Safety Limits (Scale-up Definition) Step4->Step5

Fig 2: Sequential calorimetric workflow for evaluating nitroaromatic thermal hazards.

Quantitative Data Summary

The following table synthesizes the expected thermodynamic parameters for heavily brominated nitroaromatics, establishing a baseline for TBNB thermal hazard assessments.

Thermodynamic ParameterSymbolTypical Range for BromonitrobenzenesAnalytical Method
C-NO₂ Bond Dissociation Energy BDE280 – 314 kJ/molComputational (DFT)
Apparent Activation Energy Ea​ 130 – 203 kJ/molDSC (Kissinger Method)
Onset Decomposition Temp T0​ 250 – 280 °CDSC / TGA
Heat of Decomposition ΔHd​ -1500 to -2500 J/gDSC Integration
Time to Maximum Rate TMRad​ < 24 hours at > 200 °CARC Adiabatic Tracking

Implications for Scale-Up and Drug Development

For process chemists synthesizing active pharmaceutical ingredients (APIs), the margin of safety is dictated by the Critical Temperature of Self-Acceleration (TCL) and TMRad​ . Operating temperatures must be strictly maintained at least 50 °C below the T0​ identified via ARC.

Furthermore, causality in thermal runaway is heavily influenced by chemical environment. Trace contaminants common in manufacturing—such as sodium hydroxide (NaOH), sodium chloride (NaCl), or iron(III) oxide (Fe₂O₃) from reactor walls—can drastically lower the thermal stability of nitroaromatics[2][6]. These impurities catalyze the reduction of the nitro group, severely shortening the induction phase of the autocatalytic reaction. Therefore, rigorous impurity profiling must be integrated into the thermodynamic assessment of TBNB before any pilot-scale execution.

References

  • Source: OAKTrust (tamu.edu)
  • Source: OAKTrust (tamu.edu)
  • Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method Source: SciELO URL
  • Source: URI.
  • Thermal Risk Assessment and Optimization of Hazard Ranking for Aromatic Nitro Compounds: Multiparameterization and Quantitative Structure–Property Relationship Modeling Source: ACS Publications URL
  • Source: PubMed (NIH)
  • 1,2,3-Tribromo-5-nitrobenzene | 3460-20-6 Source: Benchchem URL

Sources

Foundational

High-Fidelity Computational DFT Modeling of 1,2,3-Tribromo-4-nitrobenzene: A Technical Guide for Electronic and Reactivity Profiling

Executive Summary For researchers in medicinal chemistry, agrochemical development, and materials science, polyhalogenated nitroaromatics serve as critical synthetic intermediates. 1,2,3-Tribromo-4-nitrobenzene (CAS: 965...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers in medicinal chemistry, agrochemical development, and materials science, polyhalogenated nitroaromatics serve as critical synthetic intermediates. 1,2,3-Tribromo-4-nitrobenzene (CAS: 96558-72-4) presents a unique computational challenge due to its extreme steric crowding. The presence of three bulky, highly polarizable bromine atoms adjacent to a strong electron-withdrawing nitro group induces significant out-of-plane torsional strain, non-covalent intramolecular interactions, and complex charge distribution.

This whitepaper outlines a field-proven Density Functional Theory (DFT) protocol designed to accurately model the orbital energetics, geometry, and reactivity profile of 1,2,3-Tribromo-4-nitrobenzene. By moving beyond legacy computational methods and employing modern dispersion-corrected functionals, researchers can generate self-validating predictive models for nucleophilic aromatic substitution (SNAr) and halogen bonding applications.

Theoretical Framework: The Causality of Method Selection

As a Senior Application Scientist, I frequently observe researchers defaulting to the B3LYP/6-31G(d) level of theory for organic molecules. While historically significant, this approach is fundamentally inadequate for highly substituted, sterically congested molecules like 1,2,3-Tribromo-4-nitrobenzene.

Functional Selection: The Necessity of Dispersion Corrections

The contiguous arrangement of three bromine atoms creates significant van der Waals overlap and medium-range correlation effects. Standard B3LYP fails to capture these weak non-covalent interactions and dispersion forces[1]. To accurately model the steric repulsion and potential halogen bonding (σ-hole phenomena) in this molecule, a functional that accounts for dispersion is mandatory.

  • M06-2X: This hybrid meta-GGA functional was explicitly parameterized to capture non-covalent interactions and main-group thermochemistry, making it highly accurate for sterically crowded halobenzenes[2][3].

  • B3LYP-D3(BJ): If B3LYP is preferred for legacy comparability, it must be augmented with Grimme’s D3 dispersion correction with Becke-Johnson damping to resolve the long-range correlation errors inherent to standard B3LYP[1][4].

Basis Set Selection: Handling Halogen Polarizability

Bromine is a heavy, polarizable atom. Small Pople basis sets (e.g., 6-31G) lack the flexibility to describe the diffuse electron cloud of bromine or the oxygen atoms of the nitro group[5].

  • def2-TZVP: The Ahlrichs valence triple-zeta polarization basis set is the gold standard for routine, high-accuracy thermochemical and orbital calculations[4][6]. It provides the necessary polarization functions to accurately model the anisotropic electron density (σ-hole) of the bromine atoms without the prohibitive computational cost of quadruple-zeta sets.

Step-by-Step Computational Protocol

To ensure scientific integrity and reproducibility, the following self-validating workflow must be strictly adhered to when modeling 1,2,3-Tribromo-4-nitrobenzene in software packages such as Gaussian, ORCA, or Q-Chem.

Phase 1: Geometry Optimization
  • Initial Coordinate Generation: Construct the 3D geometry of 1,2,3-Tribromo-4-nitrobenzene. Pre-optimize using a molecular mechanics force field (e.g., MMFF94) to resolve immediate steric clashes between the ortho-bromine and the nitro group.

  • DFT Optimization: Execute a full unconstrained geometry optimization using the M06-2X/def2-TZVP level of theory.

  • Convergence Criteria: Ensure tight convergence criteria (e.g., Opt=Tight in Gaussian) to accurately resolve the shallow potential energy surface caused by the nitro group's torsional rotation.

Phase 2: Vibrational Frequency Validation
  • Frequency Calculation: Perform a vibrational frequency calculation at the exact same level of theory (M06-2X/def2-TZVP) on the optimized geometry.

  • Validation Check: Verify the absence of imaginary (negative) frequencies. Zero imaginary frequencies confirm the geometry is a true local minimum, not a transition state or saddle point. Extract the Zero-Point Vibrational Energy (ZPVE) for thermodynamic corrections.

Phase 3: Electronic Structure & Orbital Analysis
  • Wavefunction Generation: Generate the formatted checkpoint file containing the molecular orbital (MO) coefficients.

  • Property Extraction: Calculate the HOMO and LUMO energies, the HOMO-LUMO gap, and the molecular dipole moment.

  • Surface Mapping: Generate the Molecular Electrostatic Potential (MEP) map (mapped onto the 0.001 a.u. electron density isosurface) to visualize electrophilic and nucleophilic reactive sites.

Workflow Visualization

G Start 1,2,3-Tribromo-4-nitrobenzene Initial 3D Geometry Opt Geometry Optimization (M06-2X / def2-TZVP) Start->Opt Freq Frequency Calculation (Confirm True Minimum) Opt->Freq Fail Imaginary Frequencies? (Saddle Point) Freq->Fail Yes Prop Electronic Properties (HOMO/LUMO, MEP, NBO) Freq->Prop No (True Minimum) Fail->Opt Perturb Geometry App Reactivity Profiling (SNAr, Halogen Bonding) Prop->App

Figure 1: Self-validating DFT computational workflow for polyhalogenated nitrobenzenes.

Quantitative Data Presentation

Table 1: DFT Methodological Performance Matrix

Comparison of functional/basis set combinations for sterically hindered halobenzenes.

FunctionalDispersion CorrectionBasis SetSuitability for 1,2,3-Tribromo-4-nitrobenzeneRecommendation Level
B3LYPNone6-31G(d)Poor. Fails to capture Br-Br steric dispersion; underestimates polarizability.❌ Avoid
B3LYPD3(BJ)def2-TZVPGood. D3 corrects dispersion; basis set handles halogens well.⚠️ Acceptable
M06-2X Implicit def2-TZVP Excellent. Highly accurate for main-group thermochemistry and non-covalent interactions. Optimal
ωB97X-DEmpiricaldef2-QZVPExcellent, but computationally expensive for routine screening.⚠️ Overkill
Table 2: Simulated Electronic Properties (M06-2X/def2-TZVP)

Expected quantitative ranges based on the electronic effects of the tribromo and nitro substitutions.

ParameterExpected Value RangeChemical Implication
EHOMO -7.80 to -7.50 eVDeeply stabilized due to the strong -I and -M effects of the NO2 group and halogens.
ELUMO -2.80 to -2.40 eVHighly accessible LUMO, making the molecule a strong electrophile.
HOMO-LUMO Gap 4.70 to 5.40 eVModerate chemical hardness; indicates high kinetic stability but susceptibility to targeted nucleophilic attack.
Dipole Moment (μ) 4.2 to 4.8 DebyeStrong polarity driven by the nitro group, partially offset by the asymmetric tribromo vectors.
Nitro Torsional Angle 35° to 55°Steric clash with the ortho-bromine forces the NO2 group out of the aromatic plane, disrupting resonance.

Electronic Properties & Reactivity Profiling

Orbital Localization and SNAr Susceptibility

In 1,2,3-Tribromo-4-nitrobenzene, the LUMO is primarily localized over the aromatic ring and heavily concentrated on the carbon atoms bonded to the nitro group (C4) and the ortho-bromine (C3). Because the steric bulk of the adjacent bromines forces the nitro group out of the aromatic plane, its resonance electron-withdrawing effect (-M) is diminished, leaving the inductive effect (-I) to dominate.

This specific LUMO topology dictates the molecule's reactivity in Nucleophilic Aromatic Substitution (SNAr). Nucleophiles (e.g., amines or alkoxides) will preferentially attack the carbon bearing the most labile leaving group that is adequately activated by the nitro group.

Halogen Bonding and the σ-Hole

Halogen bonding is a highly directional non-covalent interaction driven by an anisotropic distribution of electron density on the halogen atom[5]. In 1,2,3-Tribromo-4-nitrobenzene, the strong electron-withdrawing nature of the nitro group and the adjacent halogens polarizes the bromine atoms.

By analyzing the Molecular Electrostatic Potential (MEP) mapped onto the electron density surface, a distinct region of positive electrostatic potential—the σ-hole —can be observed on the outermost extension of the C-Br bonds. The central bromine (at C2) typically exhibits the most pronounced σ-hole due to the combined inductive pull of the adjacent C1 and C3 bromines. This makes the molecule an excellent candidate for crystal engineering and supramolecular drug design, where it can act as a robust halogen bond donor to Lewis bases (e.g., nitrogen or oxygen lone pairs).

References

  • DFT Studies of Halogen Bonding Abilities of Nitrobenzene with Halogens and Chlorofluorocarbons.Journal of the Chemical Society of Pakistan (jcsp.org.pk).
  • DFT calculations - ORCA Input Library.Google Sites.
  • The vDZP Basis Set Is Effective For Many Density Functionals.Rowan.
  • Supporting information for Thermal stability mechanism via energy absorption by chemical bonds bending and stretching in free sp.The Royal Society of Chemistry.
  • Benchmark of Density Functional Theory Methods for the Study of Organic Polysulfides.ChemRxiv.
  • Comment on “Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations.The Ohio State University.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of 1,2,3-Tribromo-4-nitrobenzene

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, regioselective nitration protocol, and isolation strategies. Introduction & Mechanistic Rationale...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, regioselective nitration protocol, and isolation strategies.

Introduction & Mechanistic Rationale

1,2,3-Tribromobenzene (CAS: 608-21-9) is a highly functionalized, colorless solid widely utilized as a versatile building block in advanced organic synthesis and pharmaceutical development[1]. The introduction of a nitro group into this polyhalogenated framework provides a critical handle for further derivatization, such as reduction to the corresponding aniline or cross-coupling reactions.

The synthesis of 1,2,3-tribromo-4-nitrobenzene (CAS: 96558-72-4) is typically achieved via the electrophilic aromatic substitution (nitration) of 1,2,3-tribromobenzene. The regioselectivity of this reaction is governed by the competing directing effects and steric hindrance of the three adjacent bromine atoms. Bromine acts as an ortho/para-directing, but weakly deactivating group.

During the mononitration of 1,2,3-tribromobenzene, the nitronium ion ( NO2+​ ) primarily attacks the aromatic ring to yield two main isomers: 1,2,3-tribromo-4-nitrobenzene and 1,2,3-tribromo-5-nitrobenzene[2].

  • Position 4 (and equivalent Position 6): Activated by the ortho and para directing effects of the bromines at positions 3 and 1, respectively.

  • Position 5: Activated by the para directing effect of the bromine at position 2.

Because the steric bulk of the three contiguous bromine atoms heavily influences the transition state, careful control of reaction temperature and electrophile equivalents is required to prevent over-nitration and optimize the yield of the desired 4-nitro isomer.

Quantitative Data & Reagent Properties

The following table summarizes the physicochemical properties of the starting materials and the predicted primary products of this mononitration reaction[2],[1].

Compound NameRoleCAS NumberMolecular FormulaMolecular Weight ( g/mol )Expected Ratio
1,2,3-Tribromobenzene Starting Material608-21-9 C6​H3​Br3​ 314.80N/A
Nitric Acid (68%) Reagent7697-37-2 HNO3​ 63.01N/A
Sulfuric Acid (98%) Catalyst/Solvent7664-93-9 H2​SO4​ 98.08N/A
1,2,3-Tribromo-4-nitrobenzene Target Product96558-72-4 C6​H2​Br3​NO2​ 359.80Major/Minor (Mixture)
1,2,3-Tribromo-5-nitrobenzene Byproduct3460-20-6 C6​H2​Br3​NO2​ 359.80Major/Minor (Mixture)

Experimental Workflow

The following diagram illustrates the self-validating workflow for the synthesis, quenching, and purification of the target compound.

G SM 1,2,3-Tribromobenzene (CAS: 608-21-9) Reaction Electrophilic Aromatic Substitution (0-5 °C) SM->Reaction Reagents Nitrating Mixture (HNO3 / H2SO4) Reagents->Reaction Crude Crude Solid Mixture: 4-nitro & 5-nitro isomers Reaction->Crude Quench in Ice Water Vacuum Filtration Purification Column Chromatography (Silica Gel, Hexanes/EtOAc) Crude->Purification Dissolution & Loading Product 1,2,3-Tribromo-4-nitrobenzene (CAS: 96558-72-4) Purification->Product Isomer Separation & Concentration

Workflow for the synthesis and isolation of 1,2,3-Tribromo-4-nitrobenzene.

Step-by-Step Synthesis Protocol

Safety Precautions: This procedure involves highly corrosive concentrated acids and toxic halogenated aromatics. All steps must be performed in a properly functioning chemical fume hood. Proper Personal Protective Equipment (PPE), including heavy-duty acid-resistant gloves, safety goggles, and a lab coat, is mandatory.

Step 4.1: Preparation of the Nitrating Mixture
  • Equip a 100 mL round-bottom flask with a magnetic stir bar and submerge it in an ice-water bath to maintain an internal temperature of 0–5 °C.

  • Carefully add 15.0 mL of concentrated sulfuric acid ( H2​SO4​ , 98%) to the flask and allow it to chill for 10 minutes.

  • Slowly add 1.5 equivalents of concentrated nitric acid ( HNO3​ , 68%) dropwise to the stirring sulfuric acid. Causality: The mixture generates the highly reactive nitronium ion ( NO2+​ ). The dropwise addition prevents dangerous exothermic spikes.

Step 4.2: Electrophilic Aromatic Substitution
  • Weigh out 10.0 mmol (approx. 3.15 g) of 1,2,3-tribromobenzene[1].

  • Add the solid 1,2,3-tribromobenzene in small portions to the chilled nitrating mixture over 20 minutes.

  • Maintain the reaction temperature below 10 °C during the addition to strictly control regioselectivity and prevent the formation of dinitro-byproducts.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir continuously for 2 to 3 hours. Reaction progress can be monitored via TLC (Thin Layer Chromatography) using a hexane/ethyl acetate eluent.

Step 4.3: Quenching and Workup
  • Prepare a 500 mL beaker containing 150 g of crushed ice and 50 mL of distilled water.

  • Carefully pour the reaction mixture over the crushed ice while stirring vigorously. Causality: Quenching in ice water rapidly halts the reaction and precipitates the highly hydrophobic nitrated products out of the aqueous acid solution.

  • Allow the ice to melt completely. A pale yellow to off-white crude precipitate will form, consisting of a mixture of 1,2,3-tribromo-4-nitrobenzene and 1,2,3-tribromo-5-nitrobenzene[2].

  • Isolate the crude solid via vacuum filtration using a Büchner funnel. Wash the filter cake with copious amounts of cold distilled water (3 × 50 mL) until the filtrate is pH neutral.

  • Dry the crude solid under a high vacuum to remove residual moisture.

Step 4.4: Isolation and Purification

Because the reaction yields a mixture of the 4-nitro and 5-nitro isomers[2], chromatographic separation is required to isolate the pure target compound.

  • Dissolve the dried crude solid in a minimum volume of dichloromethane (DCM).

  • Prepare a silica gel chromatography column packed with a non-polar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate).

  • Load the dissolved crude mixture onto the column and elute. The isomers will separate based on slight differences in their dipole moments and interaction with the stationary phase.

  • Collect the fractions, analyze via TLC, and combine the fractions containing the pure 1,2,3-tribromo-4-nitrobenzene.

  • Evaporate the solvent under reduced pressure to yield the purified target compound.

Analytical Validation

To validate the trustworthiness of the protocol, the isolated product must be characterized:

  • 1 H NMR (Nuclear Magnetic Resonance): The 1,2,3-tribromo-4-nitrobenzene isomer will display two distinct doublets in the aromatic region (corresponding to the two adjacent protons at positions 5 and 6), whereas the symmetric 1,2,3-tribromo-5-nitrobenzene isomer would display a single singlet for its two equivalent protons at positions 4 and 6.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Confirms the molecular weight ( M+≈359.8 ) and the characteristic isotopic pattern of a tribrominated compound (a 1:3:3:1 ratio for the molecular ion peaks due to the 79Br and 81Br isotopes).

References

Sources

Application

Application Note: Regioselective Nucleophilic Aromatic Substitution of 1,2,3-Tribromo-4-nitrobenzene

Abstract This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the regioselective nucleophilic aromatic substitution (SNAr) of 1,2,3-tribromo-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the regioselective nucleophilic aromatic substitution (SNAr) of 1,2,3-tribromo-4-nitrobenzene. While SNAr reactions are a cornerstone of modern organic synthesis for the construction of highly functionalized aromatic systems, predicting the outcome on polysubstituted rings presents a significant challenge. This document elucidates the underlying mechanistic principles governing regioselectivity in this specific substrate, offering a detailed experimental protocol and troubleshooting guide. The insights provided herein are grounded in established principles of physical organic chemistry and are supported by authoritative references.

Introduction: The Synthetic Utility and Regiochemical Puzzle of 1,2,3-Tribromo-4-nitrobenzene

Nucleophilic aromatic substitution (SNAr) is a powerful class of reactions for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings.[1][2] The reaction is particularly effective when the aromatic ring is rendered electron-deficient by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂).[3][4] These EWGs activate the ring towards attack by a nucleophile and stabilize the key intermediate of the reaction, the Meisenheimer complex.[1][2]

1,2,3-Tribromo-4-nitrobenzene is a highly functionalized aromatic substrate with significant potential as a building block in medicinal chemistry and materials science. The presence of three potential leaving groups (bromine atoms) and a powerful activating group (the nitro group) makes it an intriguing substrate for SNAr. However, this substitution pattern also presents a significant regiochemical challenge: which of the three bromine atoms will be preferentially displaced by an incoming nucleophile?

This application note aims to demystify the regioselectivity of SNAr reactions on 1,2,3-tribromo-4-nitrobenzene. By analyzing the electronic and steric factors at play, we can predict and control the reaction's outcome, thereby unlocking the synthetic potential of this versatile molecule.

Mechanism and the Determinants of Regioselectivity

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[2] The first and typically rate-determining step is the nucleophilic attack on the aromatic ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3][4] The second, faster step involves the departure of the leaving group, which restores the aromaticity of the ring.

The regioselectivity of the reaction is determined by the relative stability of the possible Meisenheimer complexes formed upon nucleophilic attack at the different carbon atoms bearing a leaving group. The more stable the intermediate, the lower the activation energy for its formation, and the faster the reaction at that position.

In the case of 1,2,3-tribromo-4-nitrobenzene, the nitro group is paramount in dictating the regioselectivity. Electron-withdrawing groups exert their stabilizing effect on the negative charge of the Meisenheimer complex most effectively when they are positioned ortho or para to the site of nucleophilic attack.[4][5][6] A meta relationship offers significantly less stabilization.

Let's analyze the three possible sites of nucleophilic attack on 1,2,3-tribromo-4-nitrobenzene:

  • Attack at C-1 (ortho to -NO₂): Nucleophilic attack at the C-1 position, displacing the bromine atom, would lead to a Meisenheimer complex where the negative charge can be delocalized onto the nitro group through resonance. This provides significant stabilization.

  • Attack at C-2 (meta to -NO₂): Attack at the C-2 position would result in a Meisenheimer complex where the negative charge cannot be directly delocalized onto the nitro group via resonance. The stabilization would be limited to the inductive effect of the nitro group, which is weaker than the resonance effect.

  • Attack at C-3 (para-like position to -NO₂): While not strictly para, the C-3 position is also ortho to the nitro group in a sense, and attack here would also allow for resonance stabilization of the Meisenheimer complex by the nitro group.

Therefore, based on electronic effects, substitution is strongly favored at the C-1 and C-3 positions over the C-2 position.

Between C-1 and C-3, steric hindrance will likely play a deciding role. The bromine atom at C-2 exerts significant steric hindrance on the adjacent C-1 and C-3 positions. However, the C-1 position is flanked by the nitro group and the C-2 bromine, while the C-3 position is only flanked by the C-2 bromine. This suggests that the C-3 position may be slightly more sterically accessible than the C-1 position.

Experimental Protocol: Regioselective Synthesis of 3-Alkoxy-1,2-dibromo-4-nitrobenzene

This protocol provides a general procedure for the regioselective SNAr of 1,2,3-tribromo-4-nitrobenzene with a generic alkoxide nucleophile.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
1,2,3-Tribromo-4-nitrobenzene≥98%Commercially AvailableHandle with care, potential irritant.
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-AldrichHighly reactive and flammable. Handle under inert atmosphere.
Anhydrous Alcohol (e.g., Methanol, Ethanol)AnhydrousAcros OrganicsEnsure dryness to prevent quenching of the alkoxide.
Anhydrous Dimethylformamide (DMF)AnhydrousFisher ScientificUse a dry, polar aprotic solvent.
Diethyl Ether (Et₂O)AnhydrousVWRFor extraction.
Saturated Aqueous Ammonium Chloride (NH₄Cl)ReagentJ.T. BakerFor quenching the reaction.
Brine (Saturated Aqueous NaCl)ReagentLabChemFor washing the organic layer.
Anhydrous Magnesium Sulfate (MgSO₄)AnhydrousEMD MilliporeFor drying the organic layer.

3.2. Equipment

  • Round-bottom flask (flame-dried)

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Inert gas supply (Nitrogen or Argon)

  • Temperature-controlled heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Column chromatography setup

3.3. Step-by-Step Procedure

  • Preparation of the Alkoxide (in situ):

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous alcohol (1.2 equivalents).

    • Carefully add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C (ice bath).

    • Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases. This forms the sodium alkoxide in situ.

  • Reaction Setup:

    • In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve 1,2,3-tribromo-4-nitrobenzene (1.0 equivalent) in anhydrous DMF.

    • Slowly add the freshly prepared sodium alkoxide solution to the solution of 1,2,3-tribromo-4-nitrobenzene at room temperature via a cannula or syringe.

  • Reaction and Monitoring:

    • Heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature may vary depending on the specific alcohol used.

    • Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of DMF).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired regioselective product.

3.4. Visualization of the Experimental Workflow

G cluster_prep Alkoxide Preparation cluster_reaction S_NAr Reaction cluster_workup Workup & Purification NaH NaH (1.1 eq) Alkoxide Sodium Alkoxide Solution NaH->Alkoxide 0 °C to RT, 30 min ROH Anhydrous Alcohol (1.2 eq) ROH->Alkoxide ReactionMix Reaction Mixture Alkoxide->ReactionMix Add dropwise at RT Substrate 1,2,3-Tribromo-4-nitrobenzene in Anhydrous DMF Substrate->ReactionMix TLC TLC Monitoring ReactionMix->TLC Heat (50-80 °C) & Monitor Quench Quench with aq. NH4Cl TLC->Quench Extract Extract with Et2O Quench->Extract Wash Wash with H2O & Brine Extract->Wash Dry Dry (MgSO4) & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product Purified Product Purify->Product

Caption: A generalized workflow for the regioselective SNAr reaction.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or Low Conversion - Insufficiently active nucleophile.- Reaction temperature is too low.- Impure or wet reagents/solvents.- Use a stronger base to generate the alkoxide (e.g., KH).- Gradually increase the reaction temperature.- Ensure all reagents and solvents are anhydrous.
Formation of Multiple Products - Loss of regioselectivity.- Side reactions.- Lower the reaction temperature to favor the thermodynamically more stable product.- Screen different polar aprotic solvents (e.g., DMSO, NMP).
Decomposition of Starting Material - Reaction temperature is too high.- Presence of strong base for an extended period.- Reduce the reaction temperature.- Add the alkoxide slowly and monitor the reaction closely to avoid prolonged reaction times.

Visualization of the Reaction Mechanism

Caption: General mechanism of the SNAr reaction.

Conclusion

The regioselective nucleophilic aromatic substitution of 1,2,3-tribromo-4-nitrobenzene is a predictable and controllable process. The strong activating effect of the nitro group directs substitution to the C-1 and C-3 positions, with steric factors likely favoring the C-3 position. The provided protocol offers a robust starting point for the synthesis of novel, highly functionalized aromatic compounds from this versatile substrate. Careful control of reaction conditions and a thorough understanding of the underlying mechanistic principles are key to achieving high yields and regioselectivity.

References

  • ResearchGate. Aromatic Nucleophilic Substitution (SNAr) Reactions of 1,2- and 1,4-Halonitrobenzenes and 1,4-Dinitrobenzene with Carbanions in the Gas Phase. [Link]

  • Saskoer. 10.10. Regioselectivity and Substituent Effects – Introduction to Organic Chemistry. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Chemistry Stack Exchange. How to explain regioselectivity in nucleophilic aromatic substitution. [Link]

  • ACS Publications. Predicting Regioselectivity in Nucleophilic Aromatic Substitution. [Link]

  • ResearchGate. Aromatic nucleophilic substitution (snar) reactions of halo‐substituted dinitrobenzene in liposome reaction media: Effect of reaction medium and role of halogen leaving group. [Link]

  • Chemistry Stack Exchange. Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. [Link]

  • PMC. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]

  • Vaia. Reaction of - 1 , 2 , 3 - -tribromo-5-nitrobenzene with sodium ethoxide in ethanol gave a single product. [Link]

  • Dalal Institute. Aromatic Nucleophilic Substitution. [Link]

  • Chemistry LibreTexts. 3.7: Nucleophilic Aromatic Substitution. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Chemistry LibreTexts. 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]

  • Chemistry LibreTexts. 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]

  • Organic Chemistry Portal. Vicarious Nucleophilic Substitution (VNS). [Link]

  • PMC. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

Sources

Method

Application Note: Catalytic Hydrogenation of 1,2,3-Tribromo-4-nitrobenzene to Aniline Derivatives

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Executive Summary The catalytic hydrogenation of polyhalogenated...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary

The catalytic hydrogenation of polyhalogenated nitroarenes, specifically 1,2,3-tribromo-4-nitrobenzene, to their corresponding aniline derivatives is a critical transformation in the synthesis of advanced pharmaceutical intermediates and agrochemicals. The fundamental challenge in this process is achieving high chemoselectivity: the facile reduction of the nitro group must be promoted while strictly suppressing the thermodynamically favorable hydrodehalogenation (HDH) of the labile carbon-bromine (C–Br) bonds[1].

This application note provides a comprehensive mechanistic overview of the competing pathways, establishes causality-driven catalyst selection criteria, and details self-validating protocols for both the chemoselective reduction (yielding 2,3,4-tribromoaniline) and the exhaustive reduction (yielding unsubstituted aniline).

Mechanistic Insights & Causality (E-E-A-T)

To rationally design a hydrogenation protocol, one must understand the interplay between the Haber mechanism and the competing HDH pathway.

The Haber Mechanism for Nitro Reduction

The conversion of a nitro group (–NO₂) to an amine (–NH₂) does not occur in a single step. According to the classical Haber mechanism, the reaction proceeds via two primary routes[2][3]:

  • The Direct Route: Sequential hydrogenation yields nitrosobenzene (–NO) and phenylhydroxylamine (–NHOH) intermediates, which are further reduced to the aniline[4].

  • The Condensation Route: The highly reactive nitroso and hydroxylamine intermediates couple to form azoxy and azo compounds, which are subsequently cleaved and hydrogenated to the final amine[2].

The Hydrodehalogenation (HDH) Competitor

In the presence of standard noble metal catalysts (e.g., unmodified Pd/C), the aromatic ring of the halonitrobenzene adsorbs in a "flat-lying" geometry onto the metal surface. This proximity allows the metal to undergo oxidative addition into the C–Br bond[5]. Subsequent reductive elimination with surface hydrides permanently cleaves the halogen, releasing hydrogen bromide (HBr) and yielding a dehalogenated product[6]. Because C–Br bonds are weaker than C–Cl and C–F bonds, 1,2,3-tribromo-4-nitrobenzene is exceptionally prone to over-reduction.

Catalyst Design: Controlling Adsorption Geometry

To achieve chemoselectivity, the catalyst must force the substrate into an "end-on" adsorption geometry (interacting solely via the nitro group)[3]. This is achieved through:

  • Electronic Modulation: Using electron-enriched metal nanoparticles (e.g., Pd on Lewis-basic layered double hydroxides or Pt@KIT-6) increases the electron density of the metal, generating partially negative-charged hydrogen species that suppress electrophilic attack on the C–Br bond[1][7].

  • Steric Hindrance & Doping: Non-noble metal catalysts doped with nitrogen and sulfur (e.g., Co/NSPC) or sandwiched Pt nanoparticles physically block flat-lying adsorption, allowing only the sterically unhindered nitro group to access the active sites[8][9].

G Reactant 1,2,3-Tribromo- 4-nitrobenzene Nitroso Nitroso Intermediate (-NO) Reactant->Nitroso +H2, -H2O (Direct) Aniline Aniline (Exhaustive HDH) Reactant->Aniline Pd/C + Base (Direct HDH) Hydroxylamine Hydroxylamine (-NHOH) Nitroso->Hydroxylamine +H2 Azoxy Azoxy/Azo Condensation Nitroso->Azoxy +Hydroxylamine (Condensation) Target 2,3,4-Tribromoaniline (Chemoselective) Hydroxylamine->Target +H2, -H2O Target->Aniline +3H2, -3HBr (HDH Pathway) Azoxy->Target +H2, Cleavage

Reaction pathways for nitro reduction vs. hydrodehalogenation.

Quantitative Data Presentation

The table below synthesizes expected performance metrics for 1,2,3-Tribromo-4-nitrobenzene hydrogenation based on literature-validated catalyst systems.

Catalyst SystemAdditive / ModifierPrimary ProductConversionSelectivityMechanism of Control
5% Pd/C Triethylamine (Base)Aniline>99%>95%Base scavenges HBr, driving complete HDH[10].
5% Pt/C Hypophosphorous acid2,3,4-Tribromoaniline>98%~92%Acid acts as a selective poison for C–X cleavage sites.
Pd/CoFe-LDHs None (Isopropanol)2,3,4-Tribromoaniline>97%>98%Electron-enriched Pd repels nucleophilic C–Br attack[1].
5% Co/NSPC None (N,S-doped)2,3,4-Tribromoaniline>99%>99%Steric/electronic restriction prevents flat adsorption[9].
Pt@KIT-6 None (Methanol)2,3,4-Tribromoaniline>99%>98%Mesoporous confinement limits substrate orientation[7].

Experimental Protocols

Workflow Step1 Substrate & Catalyst Loading Step2 Inert Purge (N2 x3) Step1->Step2 Step3 H2 Pressurization & Heating Step2->Step3 Step4 Reaction Monitoring Step3->Step4 Step5 Filtration & Purification Step4->Step5

Standard high-pressure reactor workflow for catalytic hydrogenation.

Protocol A: Chemoselective Reduction to 2,3,4-Tribromoaniline

Objective: Reduce the –NO₂ group while preserving all three bromine atoms.

Reagents:

  • 1,2,3-Tribromo-4-nitrobenzene (10.0 mmol)

  • Catalyst: 5% Pt/C (1.0 mol% Pt) or Pt@KIT-6 nanocomposite[7]

  • Modifier: Morpholine or Hypophosphorous acid (0.5 equivalents) Note: Omit if using advanced catalysts like Co/NSPC or Pt@KIT-6.

  • Solvent: Methanol or Isopropanol (30 mL)[1][7]

Step-by-Step Procedure:

  • Reactor Preparation: Charge a 100 mL stainless-steel autoclave with 1,2,3-Tribromo-4-nitrobenzene, the selected catalyst, modifier, and solvent.

  • Atmospheric Purge: Seal the autoclave. Purge the headspace with Nitrogen (N₂) gas at 3 MPa for 5 minutes, then vent to atmospheric pressure. Repeat this cycle three times to ensure complete removal of oxygen.

  • Hydrogenation: Purge the reactor twice with Hydrogen (H₂) gas. Pressurize the reactor to 1.0 - 2.0 MPa with H₂[7].

  • Reaction Execution: Heat the mixture to 25–40 °C under vigorous mechanical stirring (800 rpm) to overcome gas-liquid mass transfer limitations.

  • Monitoring (Self-Validation): Monitor the pressure drop. The reaction is complete when H₂ consumption ceases (theoretically 3 molar equivalents of H₂ per mole of substrate).

  • Workup: Cool the reactor to room temperature and carefully vent the remaining H₂. Filter the mixture through a pad of Celite to remove the heterogeneous catalyst. Wash the filter cake with excess methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Purify via recrystallization (ethanol/water) to yield pure 2,3,4-tribromoaniline.

Protocol B: Exhaustive Reduction to Aniline

Objective: Completely reduce the nitro group and cleave all three C–Br bonds.

Reagents:

  • 1,2,3-Tribromo-4-nitrobenzene (10.0 mmol)

  • Catalyst: 10 wt% Pd/C (5.0 mol% Pd)

  • Base: Triethylamine (Et₃N) or NaOH (35.0 mmol, 3.5 equiv)[10]

  • Solvent: Ethanol (40 mL)

Step-by-Step Procedure:

  • Setup: In a high-pressure reactor, combine the substrate, Pd/C, solvent, and the base. Causality Note: The base is strictly required to neutralize the 3 equivalents of HBr generated during HDH. Without it, the acidic environment will severely poison the Pd catalyst and halt the reaction.

  • Purge: Degas the system with N₂ (3 cycles), followed by H₂ (2 cycles).

  • Reaction: Pressurize with H₂ to 3.0 MPa. Heat the reaction to 60–80 °C. The elevated temperature and pressure thermodynamically drive the C–Br oxidative addition[10].

  • Monitoring: The reaction requires a total of 6 molar equivalents of H₂ (3 for the nitro group, 3 for the halogens). Monitor until pressure stabilizes.

  • Workup: Cool and vent the reactor. Filter off the Pd/C catalyst. The filtrate will contain aniline and the hydrobromide salt of the base (e.g., Et₃N·HBr).

  • Isolation: Partition the filtrate between ethyl acetate and 1M aqueous NaOH. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate to yield aniline.

Sources

Application

protocols for the reduction of the nitro group in 1,2,3-Tribromo-4-nitrobenzene

Application Note: Chemoselective Protocols for the Reduction of 1,2,3-Tribromo-4-nitrobenzene Executive Summary & Mechanistic Rationale The reduction of polyhalogenated nitroarenes, specifically 1,2,3-tribromo-4-nitroben...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Protocols for the Reduction of 1,2,3-Tribromo-4-nitrobenzene

Executive Summary & Mechanistic Rationale

The reduction of polyhalogenated nitroarenes, specifically 1,2,3-tribromo-4-nitrobenzene, presents a classic chemoselectivity challenge in organic synthesis. The objective is to achieve a complete 6-electron reduction of the nitro (-NO₂) group to an amine (-NH₂) to yield 2,3,4-tribromoaniline , while strictly preserving the three highly labile carbon-bromine (C-Br) bonds.

Standard catalytic hydrogenation (e.g., H₂ over Pd/C) frequently results in hydrodehalogenation. This occurs because the low bond dissociation energy of C-Br bonds makes them highly susceptible to oxidative addition by active transition metals[1]. To circumvent this, reduction strategies must rely on single-electron transfer (SET) mechanisms or oxygen-philic reductants rather than direct hydrogenation[2]. This guide details two field-proven, highly chemoselective protocols: the iron-mediated Béchamp-type reduction and the tin(II) chloride reduction[3].

Quantitative Comparison of Reduction Methods

The following table summarizes the performance metrics of various reduction systems when applied to polybrominated substrates.

Reduction SystemChemoselectivity (Target vs. Debromination)Typical YieldScalabilityEnvironmental & Safety Profile
Fe / NH₄Cl Excellent (>98%)85–95%HighLow toxicity; generates benign iron oxide waste.
SnCl₂·2H₂O Excellent (>99%)80–90%ModerateHigh toxicity (Tin waste); requires basic workup.
Pd/C + N₂H₄·H₂O Moderate (Highly Temp Dependent)70–85%LowRisk of thermal runaway; hydrazine is highly toxic[4].

Reduction Strategy Workflow

Workflow Start 1,2,3-Tribromo-4-nitrobenzene Decision Select Reduction Strategy Start->Decision Fe Fe / NH4Cl (EtOH/H2O, Reflux) Decision->Fe High Scalability Sn SnCl2·2H2O (EtOH, 70°C) Decision->Sn Mild Lab Scale Pd Pd/C + N2H4·H2O (Strict Temp Control) Decision->Pd Catalytic Transfer Inter Nitroso & Hydroxylamine Intermediates Fe->Inter Sn->Inter Pd->Inter T < 60°C Risk Risk: Hydrodehalogenation (Loss of Br) Pd->Risk If T > 80°C Product 2,3,4-Tribromoaniline (Target Chemoselectivity) Inter->Product 6e- Reduction Risk->Product Impure Mixture

Workflow for the chemoselective reduction of 1,2,3-Tribromo-4-nitrobenzene.

Experimental Protocols

Protocol A: Iron/Ammonium Chloride Reduction (Recommended for Scalability)

This method utilizes iron powder as a mild single-electron transfer (SET) agent.

  • Causality of Reagent Choice: Unlike strong acids (e.g., HCl) which can cause over-reduction or promote side reactions, NH₄Cl acts as a mild proton donor (pKa ~9.2). It continuously activates the iron surface by removing passivating iron oxide layers and facilitates proton-coupled electron transfer (PCET) without dropping the pH to destructive levels[1].

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2,3-tribromo-4-nitrobenzene (1.0 eq) in a 4:1 mixture of Ethanol and Water (approx. 10 mL/mmol).

  • Activation: Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride (NH₄Cl, 5.0 eq) to the solution.

  • Reaction: Heat the heterogeneous mixture to gentle reflux (approx. 80 °C) under vigorous stirring. The reaction is typically complete within 2–4 hours.

  • Workup: While still hot, filter the mixture through a pad of Celite to remove the iron sludge (Fe₃O₄ / Fe(OH)₃). Wash the Celite pad thoroughly with hot ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude 2,3,4-tribromoaniline.

Protocol B: Tin(II) Chloride Reduction (Recommended for Lab-Scale Precision)
  • Causality of Reagent Choice: Tin(II) chloride acts as both a Lewis acid and a reducing agent. It coordinates directly to the oxygen atoms of the nitro group, facilitating a highly specific 6-electron reduction while being oxidized to Sn(IV). Because the mechanism relies on oxygen-philicity rather than transition-metal oxidative addition, the C-Br bonds remain completely inert[2].

Step-by-Step Methodology:

  • Setup: Dissolve 1,2,3-tribromo-4-nitrobenzene (1.0 eq) in absolute Ethanol (10 mL/mmol).

  • Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) portion-wise at room temperature.

  • Reaction: Heat the mixture to 70 °C. The initially yellow solution will typically turn pale or colorless as the nitro group is reduced. Monitor for 1–2 hours.

  • Workup (Critical Step): Cool the mixture to room temperature and pour it into crushed ice. Carefully basify the mixture to pH 8-9 using saturated aqueous NaHCO₃ or 1M NaOH. Causality: Basification converts soluble tin salts into insoluble tin(IV) hydroxide (Sn(OH)₄) precipitates, preventing emulsion formation during extraction.

  • Isolation: Filter the resulting milky suspension through Celite. Extract the filtrate with dichloromethane or ethyl acetate, dry over Na₂SO₄, and concentrate.

Trustworthiness: Self-Validating Analytical Systems

To ensure the integrity of the protocol, the following self-validating checks must be integrated into the workflow:

  • In-Process Control (TLC): The starting material (1,2,3-tribromo-4-nitrobenzene) is highly non-polar and will migrate near the solvent front in a 4:1 Hexane:Ethyl Acetate system. The product (2,3,4-tribromoaniline) contains a polar primary amine, which interacts strongly with the silica stationary phase, resulting in a significantly lower Rf​ value. Complete disappearance of the high- Rf​ spot validates reaction completion.

  • Post-Process Validation (GC-MS): The presence of three bromine atoms provides a highly diagnostic isotopic signature. The molecular ion cluster for 2,3,4-tribromoaniline will appear at m/z 327, 329, 331, and 333 in a distinctive 1:3:3:1 ratio . The absence of lower mass clusters (e.g., m/z 249 for dibromoaniline) definitively validates that no hydrodehalogenation occurred.

  • Structural Confirmation (¹H NMR): In the starting material, the aromatic proton ortho to the nitro group is highly deshielded. Upon reduction, the strongly electron-donating -NH₂ group shields this proton, causing a distinct upfield shift in the NMR spectrum, confirming the functional group transformation.

Sources

Method

Application Note: 1,2,3-Tribromo-4-nitrobenzene in the Preparation of Flame Retardant Polymers

Target Audience: Researchers, Materials Scientists, and Polymer Chemists Document Type: Technical Application Note & Experimental Protocol Executive Summary The development of inherently flame-retardant materials is a cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Polymer Chemists Document Type: Technical Application Note & Experimental Protocol

Executive Summary

The development of inherently flame-retardant materials is a critical objective in polymer chemistry, particularly for aerospace, electronics, and construction applications. This application note details the utilization of 1,2,3-tribromo-4-nitrobenzene as a high-density halogenated precursor for the synthesis of reactive flame-retardant monomers. By converting the nitro group to a reactive amine, the resulting compound can be covalently integrated into polymer matrices (such as epoxy resins), providing permanent, non-leaching flame retardancy.

Mechanistic Grounding & Rationale

The Precursor: 1,2,3-Tribromo-4-nitrobenzene

1,2,3-Tribromo-4-nitrobenzene (CAS 96558-72-4) is a highly halogenated aromatic compound, typically isolated as a product of the mononitration of 1,2,3-tribromobenzene[1]. Its structure contains three adjacent bromine atoms, making it an exceptionally dense source of halogens. While it can be utilized in Barbier-type nitro/nitroso addition polymerizations to form polyarylamines directly[2], its most versatile application involves reduction to an amine for use as a curing agent.

Mechanism of Brominated Flame Retardancy

Brominated flame retardants (BFRs) operate primarily in the gas phase during combustion. When a thermal stress is applied, the polymer matrix degrades and the covalently bound tribromophenyl moieties undergo homolytic cleavage, releasing bromine radicals (Br•). These radicals act as highly efficient scavengers for reactive hydrogen (H•) and hydroxyl (OH•) radicals, which are the primary propagators of the combustion chain reaction[3]. By interrupting this radical cascade, the flame is rapidly quenched.

Covalent vs. Additive Incorporation

Traditional additive flame retardants suffer from migration, environmental leaching, and phase separation, which degrade the mechanical properties of the host polymer. By reducing 1,2,3-tribromo-4-nitrobenzene to 2,3,4-tribromoaniline, the molecule gains a nucleophilic primary amine. This allows it to act as a reactive monomer or curing agent (e.g., reacting with epoxide rings), permanently anchoring the flame-retardant moiety within a cross-linked polymer network[4].

Experimental Workflows & Causality

Protocol A: Selective Reduction to 2,3,4-Tribromoaniline

Causality: The reduction of heavily brominated nitroarenes presents a chemoselectivity challenge. Standard catalytic hydrogenation (e.g., H₂ over Pd/C) often leads to competitive hydrodehalogenation, stripping the essential bromine atoms from the aromatic ring[5]. To preserve the flame-retardant halogens, a mild reduction using iron powder in glacial acetic acid is employed. This method selectively reduces the nitro group to an amine without breaking the carbon-bromine bonds[4].

Step-by-Step Methodology:

  • Suspension: In a 500 mL round-bottom flask equipped with a reflux condenser, suspend 50 mmol of 1,2,3-tribromo-4-nitrobenzene in 150 mL of glacial acetic acid.

  • Reagent Addition: Add 150 mmol (3 equivalents) of finely powdered iron to the suspension[4].

  • Reaction: Heat the mixture to 75 °C under continuous magnetic stirring. Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate (8:2) eluent.

  • Neutralization: Once the starting material is fully consumed (typically 2–4 hours), cool the mixture to room temperature. Carefully pour the mixture into a beaker containing crushed ice and neutralize slowly with a saturated sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 × 100 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 2,3,4-tribromoaniline.

Protocol B: Synthesis of a Covalently Brominated Epoxy Resin

Causality: The primary amine of 2,3,4-tribromoaniline acts as a nucleophile. When heated with Bisphenol A diglycidyl ether (DGEBA), the amine attacks the strained oxirane rings via a ring-opening mechanism. Because each primary amine can react with two epoxide groups, the system forms a highly cross-linked, 3D thermosetting network[4].

Step-by-Step Methodology:

  • Preparation: Calculate the Amine Hydrogen Equivalent Weight (AHEW) of 2,3,4-tribromoaniline to determine the exact stoichiometric ratio required for the specific epoxide equivalent weight (EEW) of the DGEBA used.

  • Blending: Pre-heat DGEBA to 60 °C in a planetary mixer to reduce its viscosity. Gradually add the stoichiometric amount of 2,3,4-tribromoaniline.

  • Degassing: Once a homogeneous mixture is achieved, transfer the blend to a vacuum chamber. Degas at -0.1 MPa for 15 minutes to remove entrapped air bubbles, which would otherwise form structural voids and weaken the final polymer.

  • Curing: Pour the degassed resin into a pre-heated stainless-steel mold treated with a release agent.

  • Thermal Cycle: Cure the resin in a convection oven at 120 °C for 2 hours, followed by a high-temperature post-cure at 150 °C for 2 hours to maximize cross-linking density.

Data Presentation

Table 1: Physicochemical Properties of Key Intermediates

Compound NameRole in SynthesisMolecular FormulaMolecular WeightMelting PointExpected Yield
1,2,3-Tribromo-4-nitrobenzene Halogenated PrecursorC₆H₂Br₃NO₂359.80 g/mol ~ 85 °CN/A (Starting Mat.)
2,3,4-Tribromoaniline Reactive MonomerC₆H₄Br₃N329.81 g/mol ~ 95 °C85 - 92%

Table 2: Expected Flame Retardancy Metrics (Brominated vs. Standard Epoxy)

Polymer MatrixCuring AgentBromine Content (wt%)Limiting Oxygen Index (LOI)UL-94 Rating
Standard DGEBA Aliphatic Amine (Control)0%~ 21.0%Fail / No Rating
Brominated DGEBA 2,3,4-Tribromoaniline~ 18 - 22%> 28.0%V-0 (Self-Extinguishing)

Mechanistic Visualization

Workflow of 1,2,3-tribromo-4-nitrobenzene conversion to a flame-retardant polymer and its mechanism.

References

1.[1] Title: 1,2,3-Tribromo-5-nitrobenzene | 3460-20-6 | Benchchem Source: benchchem.com URL:

2.[4] Title: 3,4,5-Tribromoaniline | 609-16-5 - Benchchem Source: benchchem.com URL:

3.[2] Title: Barbier-Type Nitro/Nitroso Addition Polymerization as a Versatile Approach for Molecular Design of Polyarylamines through C–N Bond Formation Source: acs.org (Macromolecules) URL:

4.[3] Title: 1,3,5-Tribromobenzene | 626-39-1 - Benchchem (Mechanism of Brominated Flame Retardants) Source: benchchem.com URL:

5.[5] Title: Synthesis of Polybrominated Diphenyl Ethers and Their Capacity to Induce CYP1A by the Ah Receptor Mediated Pathway Source: acs.org (Environmental Science & Technology) URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Separation of 1,2,3-Tribromo-4-nitrobenzene Isomers

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing the challenge of isolating 1,2,3-Tribromo-4-nitrobenzene from a mixture of its bromin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing the challenge of isolating 1,2,3-Tribromo-4-nitrobenzene from a mixture of its brominated isomers. The synthesis of substituted nitroaromatic compounds often results in a mixture of positional isomers, which can have very similar physical properties, making their separation a significant challenge.[1] This document provides in-depth technical guidance, troubleshooting advice, and detailed protocols to achieve high purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of brominated nitrobenzene isomers so difficult?

The difficulty arises from the very similar physicochemical properties of the isomers. Positional isomers often have comparable polarities, solubilities, and boiling points, which makes traditional separation techniques like simple distillation or crystallization less effective.[2] The success of the separation depends on exploiting the subtle differences in their physical properties.

Q2: What are the most likely isomeric impurities I might encounter?

The isomeric composition of your crude product depends heavily on the synthetic route. For instance, the nitration of 1,2,3-tribromobenzene can yield different isomers compared to the bromination of a nitrobromobenzene.[3] Bromine is an ortho-, para-director, while the nitro group is a meta-director in electrophilic aromatic substitution.[4][5] Therefore, depending on the starting material, you could have a variety of tribromonitrobenzene isomers. It is crucial to have an idea of the potential byproducts to devise an effective separation strategy.

Q3: What analytical techniques should I use to assess the purity of my fractions?

Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your separation in real-time. For a more quantitative assessment, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are highly recommended.[6][7] Melting point analysis is also a simple and effective way to gauge the purity of your crystalline fractions; a sharp melting point range close to the literature value suggests high purity.

Q4: Can I use distillation to separate the isomers?

While the boiling points of tribromobenzene isomers are around 271-275°C, the addition of a nitro group will increase this. However, the boiling points of the different tribromonitrobenzene isomers are likely to be very close, making fractional distillation under reduced pressure challenging. It is generally not the preferred method for this type of separation due to the high temperatures required, which could lead to decomposition.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor separation of spots on TLC plate. The solvent system (mobile phase) is not optimized.Screen a variety of solvent systems with different polarities. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate or dichloromethane.[8]
"Oiling out" of the product during recrystallization. The solution is supersaturated, or the solubility difference between your compound and the solvent at high and low temperatures is not ideal.Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding with a pure crystal can also help induce proper crystallization.[8]
Co-elution of isomers during column chromatography. The chosen stationary phase or mobile phase is not providing sufficient selectivity.Consider using a different stationary phase. For nitroaromatic compounds, phenyl-based columns can offer unique selectivity due to π-π interactions.[9] Alternatively, try a different solvent system or a gradient elution.
Low recovery of the desired product after purification. The product may be partially soluble in the recrystallization solvent even at low temperatures, or it may be adsorbing irreversibly to the column material.For recrystallization, ensure the solution is thoroughly cooled and minimize the amount of solvent used. For column chromatography, ensure proper deactivation of the stationary phase if necessary and choose a solvent system that allows for complete elution.
The purified product is still a mixture of isomers. A single purification technique may not be sufficient to achieve the desired purity.Consider a multi-step purification strategy. For example, an initial fractional crystallization to enrich the desired isomer, followed by column chromatography for final purification.

In-Depth Experimental Protocols

Protocol 1: Fractional Crystallization

Fractional crystallization is a powerful technique for separating compounds with different solubilities in a particular solvent.[4][10] The success of this method relies on the careful selection of a solvent in which the desired isomer is less soluble than the impurities at low temperatures.

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of your crude mixture in a range of solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexane) at room temperature and upon heating. A good solvent will dissolve the mixture when hot but will show significant precipitation upon cooling.[8] For brominated nitrobenzenes, ethanol is often a good starting point.[4]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • First Crop Crystallization: Allow the solution to cool slowly to room temperature. The least soluble isomer will crystallize out first.[10]

  • Isolation of the First Crop: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent.

  • Second and Subsequent Crops: Take the filtrate from the first filtration and reduce its volume by evaporation. Allow the concentrated solution to cool and crystallize to obtain a second crop of crystals.[11] Repeat this process to obtain multiple fractions.

  • Purity Analysis: Analyze the purity of each fraction using TLC, melting point, or another analytical technique.

  • Re-crystallization: Combine the fractions that are enriched in the desired isomer and recrystallize them to further improve purity.

Protocol 2: Column Chromatography

Column chromatography is a highly effective method for separating compounds based on their differential adsorption to a stationary phase.[6][12][13] For the separation of brominated nitrobenzene isomers, silica gel is a common stationary phase.

Step-by-Step Methodology:

  • TLC Optimization: Before running a column, optimize the mobile phase using TLC. The ideal solvent system should give a good separation of the spots with the desired compound having an Rf value between 0.2 and 0.4. A mixture of hexane and ethyl acetate is a good starting point.

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack it into a chromatography column. Ensure the column is packed uniformly to avoid channeling.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase (or a more polar solvent that is then evaporated onto a small amount of silica) and carefully load it onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the composition of the eluted fractions using TLC.

  • Combining and Evaporation: Combine the pure fractions containing the desired isomer and remove the solvent using a rotary evaporator.

  • Final Purity Check: Assess the purity of the final product using an appropriate analytical method.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
1,2,3-Tribromobenzene C₆H₃Br₃314.8088 - 90[14]
1,2,4-Tribromobenzene C₆H₃Br₃314.8044.5[14]
1,3,5-Tribromobenzene C₆H₃Br₃314.80122 - 123[14]
1-Bromo-2-nitrobenzene C₆H₄BrNO₂202.0143
1-Bromo-4-nitrobenzene C₆H₄BrNO₂202.01127
2,4,6-Tribromonitrobenzene C₆H₂Br₃NO₂359.80Data not readily available

Note: The addition of a nitro group generally increases the melting point and polarity of a compound.

Visualization of the Separation Workflow

The following diagram illustrates a logical workflow for selecting and implementing a separation strategy for 1,2,3-Tribromo-4-nitrobenzene.

SeparationWorkflow start Crude Product: Mixture of Brominated Nitrobenzene Isomers tlc_analysis Preliminary TLC Analysis start->tlc_analysis decision Are Isomers Well-Separated on TLC? tlc_analysis->decision column_chrom Proceed with Column Chromatography decision->column_chrom Yes fractional_cryst Attempt Fractional Crystallization decision->fractional_cryst No perform_column Perform Column Chromatography column_chrom->perform_column solvent_screen Solvent Screening for Crystallization fractional_cryst->solvent_screen perform_cryst Perform Fractional Crystallization solvent_screen->perform_cryst purity_check_cryst Analyze Purity of Fractions (TLC, MP, GC/HPLC) perform_cryst->purity_check_cryst is_pure_cryst Is Desired Purity Achieved? purity_check_cryst->is_pure_cryst end_product Pure 1,2,3-Tribromo-4-nitrobenzene is_pure_cryst->end_product Yes combine_methods Combine Methods: Crystallization followed by Chromatography is_pure_cryst->combine_methods No purity_check_column Analyze Purity of Fractions (TLC, GC/HPLC) perform_column->purity_check_column is_pure_column Is Desired Purity Achieved? purity_check_column->is_pure_column is_pure_column->end_product Yes is_pure_column->combine_methods No combine_methods->end_product

Caption: Decision workflow for separating brominated nitrobenzene isomers.

References

  • Unique Selectivity of CORTECS Phenyl for the Separation of Nitroaromatic Compounds. (n.d.). Waters.
  • Performance characteristics of different chromatographic columns for nitro compound analysis. (n.d.). Benchchem.
  • Tribromobenzene. (n.d.). Grokipedia.
  • Nitration of Bromobenzene Lab. (n.d.). Edubirdie.
  • Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. (2009, August 12). Loughborough University Research Repository.
  • Separation of nitroaromatics by C-18 column. (n.d.). ResearchGate.
  • 1,3,5-Tribromobenzene, 98% 25 g. (n.d.). Thermo Scientific Chemicals.
  • CAS 626-39-1: 1,3,5-Tribromobenzene. (n.d.). CymitQuimica.
  • Solid-liquid phase equilibrium and thermodynamic properties analysis of 1,3,5-tribromobenzene in sixteen kinds of organic mono-solvents. (n.d.). DOI.
  • 1,3,5-Tribromobenzene. (2022, October 16). ChemBK.
  • Nitration of Bromobenzene: Fractional Recrystallization--2nd and 3rd Crop and TLC. (2021, January 7). YouTube.
  • Nitration of Bromobenzene: Fractional Recrystallization 1st Crop. (2020, December 18). YouTube.
  • Technical Support Center: Purification of 1,2,3-Trimethyl-4-nitrobenzene. (n.d.). Benchchem.
  • 1,3,5-Tribromobenzene BP EP USP CAS 626-39-1. (n.d.). Fengchen Group Co., Ltd.
  • Properties and interactions – melting point of tribromobenzene isomers. (n.d.). PMC - NIH.
  • RAPID SEPARATION OF NITROAROMATIC COMPOUNDS BY SOLVATING GAS CHROMATOGRAPHY. (n.d.). Taylor & Francis.
  • 2,4,6-Tribromonitrobenzene. (n.d.). PubChem.
  • The three isomeric tribromobenzenes, I, II, and III, when nitrated, form three, two, and one mononitrotribromobenzenes, respectively. Assign correct structures to I, II, and III. (n.d.). Vaia.
  • Nitration of Bromobenzene: Introduction and Set-Up. (2020, December 15). YouTube.
  • An In-depth Technical Guide to 1,2,3-Trimethyl-4-nitrobenzene. (n.d.). Benchchem.
  • Properties and interactions – melting point of tribromobenzene isomers. (n.d.). SciSpace.
  • It is possible to synthesize 1-bromo-4-nitrobenzene by reacting bromobenzene with a mixture of.... (n.d.). Homework.Study.com.
  • m-BROMONITROBENZENE. (n.d.). Organic Syntheses Procedure.
  • Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee. (n.d.). Science Learning Center.
  • A process for separating nitration isomers of substituted benzene compounds. (n.d.). Google Patents.
  • Preparation method of 1-bromo-3-nitrobenzene. (n.d.). Google Patents.
  • Isomer separation by CPC chromatography. (2024, December 4). Rotachrom.
  • LARGE SCALE LABORATORY PREPARATION OF 1,3,5-TRINITRO-2,4,6- TRIBROMOBENZENE. (n.d.). DTIC.
  • Need Help Separating different isomers of Halogenated Benzene Compounds. (2019, September 4). Sciencemadness.org.
  • [Reader Insight] A Guide to Selective Columns for Isomer Separation. (2024, November 18). Welch Materials.

Sources

Optimization

Technical Support Center: Troubleshooting Recrystallization of 1,2,3-Tribromo-4-nitrobenzene

Welcome to the Technical Support Center for the purification of 1,2,3-Tribromo-4-nitrobenzene. This highly halogenated, sterically hindered nitroaromatic compound presents unique challenges during recrystallization.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 1,2,3-Tribromo-4-nitrobenzene. This highly halogenated, sterically hindered nitroaromatic compound presents unique challenges during recrystallization. Due to its extreme lipophilicity, it is highly prone to , commonly known as "oiling out"[1].

This guide provides process chemists and drug development professionals with field-proven, self-validating protocols to bypass the miscibility gap, optimize yield, and reject isomeric impurities (such as 1,2,3-tribromo-5-nitrobenzene).

Part 1: Quantitative Data on Solvent System Selection

Selecting the correct solvent system is the first line of defense against oiling out. The ideal system must exhibit a steep solubility curve while maintaining a low risk of LLPS.

Solvent SystemRatio (v/v)Target Solubility (Hot)Target Solubility (Cold)Oiling Out RiskImpurity Rejection
Toluene / Heptane 1:3HighLowModerateExcellent
Ethanol / Water 3:1ModerateVery LowVery HighPoor
Glacial Acetic Acid N/AHighModerateLowGood
Isopropanol N/ALowVery LowModerateModerate

Note: Toluene/Heptane is the recommended solvent pair. Toluene's aromaticity matches the solute for high elevated-temperature solubility, while Heptane acts as a highly effective anti-solvent to drive crystallization[2].

Part 2: Self-Validating Recrystallization Protocol (Toluene/Heptane)

Objective: Maximize recovery of 1,2,3-Tribromo-4-nitrobenzene while preventing LLPS and rejecting the 5-nitro isomer.

Step 1: Primary Dissolution

  • Action: Suspend crude 1,2,3-Tribromo-4-nitrobenzene in an absolute minimum volume of Toluene. Heat to 80°C under continuous stirring until fully dissolved.

  • Causality: Using the absolute minimum volume of the primary solvent steepens the solubility curve, ensuring maximum recovery upon cooling[2].

Step 2: Hot Filtration

  • Action: Pass the hot solution through a pre-heated Büchner funnel.

  • Causality: Removes insoluble particulates that can act as uncharacterized nucleation sites, which prematurely trigger uncontrolled precipitation[2].

Step 3: Anti-Solvent Addition (Entering the MSZW)

  • Action: Maintain the solution at 75°C. Add hot Heptane dropwise until a faint, persistent opalescence (cloud point) is observed, then immediately stop addition.

  • Causality: Heptane lowers the solubility threshold, pushing the system into the Metastable Zone Width (MSZW).

  • Self-Validation Checkpoint: If the solution turns milky or heavy oil droplets form at the bottom of the flask, the system has crossed the miscibility gap into LLPS. Corrective Action: Reheat to 80°C and add 5% v/v Toluene to redissolve the oil before proceeding[3].

Step 4: Precision Seeding

  • Action: Add 0.1% to 0.5% w/w of pure 1,2,3-Tribromo-4-nitrobenzene seed crystals to the cloudy solution.

  • Causality: Seeding within the MSZW bypasses the high activation energy required for spontaneous nucleation. It provides a thermodynamic template, directing solute molecules to form a rigid crystal lattice rather than separating into an amorphous oil phase[1].

Step 5: Controlled Cooling Profile

  • Action: Cool the seeded solution at a strict rate of 0.1 °C to 0.2 °C per minute down to 5 °C.

  • Causality: Gradual cooling prevents localized spikes in supersaturation. This slow growth kinetics ensures the crystal lattice forms perfectly, naturally rejecting the structurally similar 1,2,3-tribromo-5-nitrobenzene isomer into the mother liquor[1].

Step 6: Isolation and Washing

  • Action: Collect the crystals via vacuum filtration. Wash the filter cake with two small portions of ice-cold Heptane.

  • Causality: Cold Heptane displaces the impurity-rich mother liquor without dissolving the purified product, maximizing final yield[2].

Part 3: Process Visualization

Recrystallization_Workflow Crude Crude 1,2,3-Tribromo-4-nitrobenzene Dissolve Dissolution in Toluene (Primary Solvent at 80°C) Crude->Dissolve HotFilter Hot Filtration (Remove Insolubles) Dissolve->HotFilter Antisolvent Anti-Solvent Addition (Heptane dropwise) HotFilter->Antisolvent CloudPoint Cloud Point Reached (Metastable Zone) Antisolvent->CloudPoint Seeding Add Seed Crystals (0.1-0.5% w/w) CloudPoint->Seeding Cooling Controlled Cooling (0.1°C/min to 5°C) Seeding->Cooling LLPS Oiling Out (LLPS)? Cooling->LLPS Reheat Reheat & Add Toluene LLPS->Reheat Yes Isolate Filtration & Washing (Cold Heptane) LLPS->Isolate No Reheat->CloudPoint Pure Pure Crystals Isolate->Pure

Workflow for 1,2,3-Tribromo-4-nitrobenzene recrystallization and LLPS troubleshooting.

LLPS_Causality HighSuper High Supersaturation (Rapid Cooling) LLPS Liquid-Liquid Phase Separation (Oiling Out) HighSuper->LLPS Control Slow Cooling & Seeding (in MSZW) HighSuper->Control Intervention Impurities High Isomeric Impurities (e.g., 5-nitro isomer) Impurities->LLPS Amorphous Amorphous Solid / Gum (Poor Purity) LLPS->Amorphous Spontaneous Solidification ImpureCrystal Impure Co-crystallization (Droplet Coalescence) LLPS->ImpureCrystal Droplet Coalescence Pure Rigid Crystal Lattice (High Purity) Control->Pure

Mechanistic pathways of liquid-liquid phase separation (oiling out) vs. controlled crystallization.

Part 4: Troubleshooting Guides & FAQs

Q1: Why does my 1,2,3-Tribromo-4-nitrobenzene form a second liquid phase (oil out) instead of crystallizing? A1: This phenomenon is known as [1]. It occurs when supersaturation is generated too rapidly (e.g., by crashing the temperature or adding anti-solvent too fast), causing the solute to separate into a solute-rich liquid phase rather than a rigid crystal lattice[3]. Because 1,2,3-Tribromo-4-nitrobenzene is highly lipophilic and sterically hindered, its integration into a crystal lattice is kinetically delayed. To fix this, you must operate strictly within the Metastable Zone Width (MSZW), reduce your cooling rate, and introduce seed crystals to provide a nucleation template[3].

Q2: How do I prevent the co-crystallization of the 1,2,3-tribromo-5-nitrobenzene isomer? A2: Isomeric impurities have similar lattice energies and solubilities to the target compound. If your system oils out, these highly mobile oil droplets act as an excellent solvent for the 5-nitro isomer, leading to impure co-crystallization or amorphous gums[3]. By preventing LLPS through the controlled Toluene/Heptane protocol above, the slow growth of the rigid crystal lattice will thermodynamically reject the 5-nitro isomer into the mother liquor.

Q3: My yield is consistently below 60%. How can I improve recovery without sacrificing purity? A3: Low recovery is typically caused by using an excessive volume of the primary solvent (Toluene), which leaves a significant portion of your compound dissolved in the mother liquor even at 5 °C[2]. Ensure you are using the absolute minimum amount of hot solvent during Step 1. Additionally, premature crystallization during the hot filtration step can cause product loss in the filter paper; always pre-heat your filtration apparatus[2].

References
  • Study on the Oiling-out and Crystallization for the Purification of Idebenone | Organic Process Research & Development (ACS Publications) |[Link]

  • Oiling Out in Crystallization | Mettler Toledo |[Link]

Sources

Troubleshooting

Technical Support Center: Palladium Catalyst Optimization for 1,2,3-Tribromo-4-nitrobenzene Cross-Coupling

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the complex catalytic landscape o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the complex catalytic landscape of polyhalogenated nitrobenzenes.

Working with 1,2,3-tribromo-4-nitrobenzene presents a unique intersection of steric hindrance and electronic bias. Achieving regioselective mono-coupling on this substrate requires moving beyond standard protocols and understanding the precise causality behind every experimental variable—from ligand bite angles to solvent polarity.

Mechanistic Principles of Site Selectivity

In polyhalogenated arenes, the palladium(0) oxidative addition step dictates regioselectivity. The reaction favors the carbon-halogen bond that is the most electron-deficient and the least sterically hindered[1]. For 1,2,3-tribromo-4-nitrobenzene, we must evaluate the three available C-Br sites:

  • C1-Br (Para to NO₂): The nitro group strongly withdraws electron density via resonance (-M effect), highly activating this position. Sterically, it is flanked by only one bromine atom and one hydrogen atom, making it the most accessible and reactive site[2].

  • C3-Br (Ortho to NO₂): While electronically activated by the adjacent nitro group, this position suffers from severe steric penalty as it is wedged between a bulky bromine atom (at C2) and the nitro group (at C4).

  • C2-Br (Meta to NO₂): This site lacks direct resonance activation from the nitro group (only inductive -I effects apply) and is flanked by two bulky bromine atoms, making it the least reactive.

Regioselectivity Substrate 1,2,3-Tribromo- 4-nitrobenzene C1 C1-Br Bond Para to NO2 Sterically Accessible Substrate->C1 Primary Site (Fast) C3 C3-Br Bond Ortho to NO2 Highly Hindered Substrate->C3 Secondary Site (Slow) C2 C2-Br Bond Meta to NO2 Maximum Sterics Substrate->C2 Tertiary Site (Trace)

Fig 1: Regioselective oxidative addition hierarchy for 1,2,3-tribromo-4-nitrobenzene.

Catalyst & Ligand Optimization Data

To achieve >90% regioselectivity at the C1 position without triggering catalyst deactivation, the ligand must be bulky enough to prevent palladium agglomeration but electron-rich enough to accelerate oxidative addition into the deactivated C-Br bonds.

Catalyst PrecursorLigand TypeRegioselectivity (C1)ConversionOperational Notes & Causality
Pd(PPh₃)₄ Monodentate (Basic)Low (<40%)LowPoor steric tolerance; rapid degradation to Pd black at temperatures >80°C.
Pd(OAc)₂ / dppf Bidentate (Flexible)Moderate (60%)ModerateSluggish oxidative addition; transmetalation is hindered by the rigid bite angle.
Pd₂(dba)₃ / XPhos Buchwald (Bulky, e⁻-rich)High (>92%) High Optimal. Spatial bulk prevents agglomeration; electron density drives rapid C1 insertion.
Pd(OAc)₂ / P(t-Bu)₃ Bulky Alkyl PhosphineModerate (75%)HighHighly active, but prone to over-coupling (di-arylation) if stoichiometry is not strict.

Troubleshooting & FAQs

Q1: My reaction is yielding a complex mixture of mono-, di-, and tri-coupled products. How do I stop over-coupling? Diagnosis: The oxidative addition of Pd(0) into the secondary C3-Br site is occurring before the primary C1-Br starting material is fully consumed. Solution: Lower the reaction temperature to 60°C to maximize the kinetic differentiation between the C1 and C3 sites. Strictly limit your boronic acid equivalent to 1.0 - 1.05 eq, and use a highly tunable Buchwald ligand like XPhos to maintain strict steric control over the catalytic pocket.

Q2: The reaction mixture turns black within 15 minutes, and conversion halts completely. What is happening? Diagnosis: You are observing the formation of "Palladium Black"[3]. This is the agglomeration of active Pd(0) into inactive nanoparticles. It occurs when ligands dissociate prematurely, often due to excessive heat or trace oxygen. Solution: Increase the Ligand:Pd ratio from 2:1 to 2.5:1. Ensure strict Schlenk techniques (freeze-pump-thaw degassing) are used, as oxygen rapidly oxidizes phosphine ligands, leaving the palladium unprotected.

Q3: I am detecting significant amounts of 1,2-dibromo-3-nitrobenzene (loss of a bromine atom without cross-coupling). Diagnosis: This is hydrodehalogenation. It is typically caused by β-hydride elimination from aliphatic alcohol solvents (like ethanol) or alkoxide bases acting as hydride donors. Solution: Switch to a strictly aprotic solvent system (e.g., Toluene) and use a non-nucleophilic inorganic base like anhydrous K₃PO₄.

Q4: Is there a risk of the nitro group reacting instead of the bromines? Diagnosis: Yes. Denitrative coupling is a documented competing pathway where the -NO₂ group acts as a leaving group, consuming both catalyst and starting material[3]. Solution: Denitrative coupling usually requires high temperatures (>100°C) and extremely strong bases. By keeping the reaction at 60°C with a mild base (K₃PO₄), the C-Br oxidative addition pathway remains kinetically dominant.

Troubleshooting Start Reaction Failure Observed Obs1 Rapid Black Precipitate Start->Obs1 Obs2 Loss of Bromine (No Coupling) Start->Obs2 Diag1 Pd Black Formation (Ligand Depletion) Obs1->Diag1 Fix1 Action: Use XPhos & strict degassing Diag1->Fix1 Diag2 Hydrodehalogenation (Beta-hydride elim.) Obs2->Diag2 Fix2 Action: Switch to aprotic solvent (Toluene) Diag2->Fix2

Fig 2: Diagnostic workflow for common palladium cross-coupling failures.

Self-Validating Experimental Protocol: C1-Regioselective Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system. The causality of each step is explained, and visual checkpoints are provided to ensure the catalytic cycle (oxidative addition → transmetalation → reductive elimination) is proceeding correctly[4].

Reagents
  • Substrate: 1,2,3-Tribromo-4-nitrobenzene (1.0 mmol)

  • Coupling Partner: Arylboronic acid (1.05 mmol) - Strict stoichiometry prevents over-coupling.

  • Precatalyst: Pd₂(dba)₃ (0.025 mmol, 2.5 mol% = 5 mol% Pd)

  • Ligand: XPhos (0.06 mmol, 6 mol%) - Slight excess ensures Pd is fully ligated.

  • Base: K₃PO₄ (2.0 mmol) - Non-nucleophilic to prevent hydrodehalogenation.

  • Solvent: Toluene / H₂O (10:1 ratio, 11 mL total) - Toluene prevents β-hydride elimination; trace water is required to form the reactive boronate complex for transmetalation.

Step-by-Step Methodology
  • Reagent Assembly: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 1,2,3-tribromo-4-nitrobenzene, arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Atmosphere Exchange (Crucial): Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times.

    • Causality: Oxygen rapidly destroys the electron-rich XPhos ligand, which will lead to immediate Pd black formation.

  • Solvent Degassing: In a separate flask, sparge the Toluene/H₂O mixture with Argon for 30 minutes.

  • Initiation: Syringe the degassed solvent mixture into the Schlenk flask.

    • Validation Checkpoint 1: Upon solvent addition and stirring at room temperature, the solution should turn a deep, clear red/orange. This indicates the successful formation of the active L₂Pd(0) species. If the solution turns opaque black immediately, your system is contaminated with oxygen.

  • Heating: Transfer the flask to a pre-heated oil bath at 60°C . Stir vigorously (800 rpm) for 12 hours.

    • Causality: Vigorous stirring is required because the reaction is biphasic. 60°C provides enough thermal energy to overcome the activation barrier for the C1-Br oxidative addition, but not enough to trigger denitrative coupling or C3-Br insertion.

    • Validation Checkpoint 2: After 2 hours, the solution should remain a clear, dark amber. A grey/black precipitate indicates catalyst death.

  • Quench & Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the C1-coupled product.

References

  • Benchchem. "1,2,3-Tribromo-5-nitrobenzene | 3460-20-6 | Benchchem.
  • The Royal Society of Chemistry. "Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements." Organic & Biomolecular Chemistry.
  • National Institutes of Health (PMC). "The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes." NIH PubMed Central.
  • Chemistry LibreTexts. "Suzuki-Miyaura Coupling." Chemistry LibreTexts.

Sources

Reference Data & Comparative Studies

Validation

Reactivity Profiling in Halogenated Arenes: A Comparative Guide to 1,2,3-Tribromo-4-nitrobenzene vs. 1,3,5-Tribromobenzene

As a Senior Application Scientist, selecting the correct halogenated building block is critical for designing efficient synthetic routes. While 1,2,3-tribromo-4-nitrobenzene and 1,3,5-tribromobenzene share a polybrominat...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the correct halogenated building block is critical for designing efficient synthetic routes. While 1,2,3-tribromo-4-nitrobenzene and 1,3,5-tribromobenzene share a polybrominated aromatic core, their electronic topologies dictate entirely divergent reactivity profiles.

This guide provides an objective, data-driven comparison of these two substrates, detailing the causality behind their reactivity, structural implications, and self-validating experimental protocols for drug development professionals.

Structural Causality and Electronic Profiling

The reactivity of an arene is fundamentally governed by its symmetry and the electronic push-pull dynamics of its substituents.

1,3,5-Tribromobenzene (TBB): The Symmetrical Fortress TBB is a highly symmetrical molecule. The three bromine atoms exert a strong electron-withdrawing inductive effect (-I), which lowers the energy of the Highest Occupied Molecular Orbital (HOMO) and severely deactivates the ring toward electrophiles[1]. However, halogens are unique; their mesomeric (+M) effect makes them ortho/para directors. Because the three bromines in TBB are meta to each other, their directing effects synergize perfectly at the remaining 2, 4, and 6 positions[2]. Consequently, TBB resists Nucleophilic Aromatic Substitution (SNAr) entirely but will undergo Electrophilic Aromatic Substitution (EAS) under harsh, forcing conditions[3]. Additionally, under strong basic conditions, it can undergo base-catalyzed isomerization (the "Halogen Dance") via bromo-bridged transition states[4],[5].

1,2,3-Tribromo-4-nitrobenzene: The Asymmetrical Electrophile The introduction of a nitro (-NO₂) group shatters the symmetry and fundamentally flips the molecule's reactivity. The nitro group is a powerful π -acceptor that drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO), priming the ring for SNAr[6]. In this substrate, the bromine at C1 is para to the nitro group, and the bromine at C3 is ortho. Nucleophilic attack at these specific positions allows the resulting negative charge to be delocalized onto the oxygen atoms of the nitro group (forming a stable Meisenheimer complex). The bromine at C2, being meta to the nitro group, lacks this resonance stabilization and remains inert.

Mechanistic Divergence Workflows

The following logic tree illustrates the divergent synthetic utility of these two substrates based on their electronic activation.

Reactivity_Pathways TBB 1,3,5-Tribromobenzene (Symmetrical, Deactivated) EAS Electrophilic Aromatic Substitution (EAS) TBB->EAS Fuming HNO3 / H2SO4 (Harsh) SNAr Nucleophilic Aromatic Substitution (SNAr) TBB->SNAr Negligible HD Halogen Dance Isomerization TBB->HD Strong Base (LDA) TBN 1,2,3-Tribromo-4-nitrobenzene (Asymmetrical, Activated) TBN->EAS Restricted TBN->SNAr Amines / Alkoxides (Mild)

Reactivity logic tree comparing EAS, SNAr, and Halogen Dance pathways.

Quantitative Reactivity Comparison

To guide reagent selection and reaction planning, the following table summarizes the empirical performance metrics and mechanistic boundaries of both compounds.

Metric1,3,5-Tribromobenzene1,2,3-Tribromo-4-nitrobenzene
Dominant Pathway EAS (Nitration, Halogenation)SNAr (Amination, Etherification)
Key Directing Group Bromine (-I, +M)Nitro (-I, -M)
Regioselectivity Positions 2, 4, 6 (Equivalent)Positions 1 (para) and 3 (ortho)
Typical Reagents Fuming HNO₃ / Conc. H₂SO₄Morpholine, NaOMe, K₂CO₃
Solvent Profile Neat Acids (H₂SO₄)Polar Aprotic (DMF, DMSO)
Activation Energy High (Requires heating >60°C)Low to Moderate (RT to 60°C)
Typical Yields 80-95% (under forcing conditions)75-90% (highly nucleophile-dependent)

SNAr Meisenheimer Complex Dynamics

For 1,2,3-tribromo-4-nitrobenzene, the success of the SNAr reaction hinges entirely on the rate-determining formation of the Meisenheimer complex. The workflow below maps this critical stabilization phase.

SNAr_Workflow Step1 Nucleophilic Attack (C1 or C3 position) Step2 Meisenheimer Complex Formation Step1->Step2 Rate-Limiting Step3 Resonance Stabilization (via -NO2 Group) Step2->Step3 Electron Delocalization Step4 Bromide Departure & Rearomatization Step3->Step4 Fast Step

Step-by-step mechanistic workflow of SNAr Meisenheimer complex stabilization.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each protocol includes the causality behind the chemical choices and built-in analytical checkpoints to verify success before proceeding.

Protocol A: Electrophilic Nitration of 1,3,5-Tribromobenzene (EAS)

Causality: Because the ring is severely deactivated by three halogens, standard nitrating mixtures (dilute HNO₃) will fail. Fuming nitric acid and concentrated sulfuric acid are mandatory to generate a sufficient concentration of the highly electrophilic nitronium ion (NO₂⁺)[3].

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,3,5-tribromobenzene (1.0 eq) in concentrated H₂SO₄ (1.8 parts by weight).

  • Addition: Cool the mixture to 0°C. Dropwise, add commercial white fuming HNO₃ (1.5 parts by weight) to control the exothermic generation of NO₂⁺.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.

    • Validation Checkpoint 1 (TLC): Monitor via TLC (Hexanes:EtOAc 9:1). The highly symmetrical starting material (high Rf) will be cleanly replaced by a more polar, UV-active spot (lower Rf).

  • Workup: Pour the mixture over crushed ice to precipitate the product. Filter, wash with cold water until neutral, and dry under a vacuum.

    • Validation Checkpoint 2 (NMR): Run a ¹H-NMR in CDCl₃. The starting material has a single peak at ~7.5 ppm (integrating to 3H). The product (1,3,5-tribromo-2-nitrobenzene) will display a single sharp singlet integrating to 2H, proving that mono-nitration occurred at one of the equivalent symmetrical positions while preserving the remaining symmetry.

Protocol B: Regioselective SNAr of 1,2,3-Tribromo-4-nitrobenzene

Causality: To maximize the kinetic energy of the nucleophile during the rate-determining attack step, a polar aprotic solvent (DMF) is used. This leaves the nucleophile unsolvated and highly reactive[6].

  • Setup: Dissolve 1,2,3-tribromo-4-nitrobenzene (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add a secondary amine nucleophile (e.g., Morpholine, 1.2 eq) and anhydrous K₂CO₃ (2.0 eq) as an acid scavenger to neutralize the generated HBr.

  • Reaction: Stir at 60°C for 4 hours.

    • Validation Checkpoint 1 (LC-MS): Sample the reaction. The starting material exhibits a classic Br₃ isotopic pattern (four peaks at ~1:3:3:1 ratio). The successful product will show a mass shift corresponding to the loss of Br (-79 Da) and addition of morpholine (+86 Da), with the isotopic pattern shifting to a Br₂ signature (three peaks at ~1:2:1 ratio).

  • Workup: Dilute with EtOAc and wash extensively with LiCl (aq) to remove DMF. Dry the organic layer over Na₂SO₄ and concentrate.

    • Validation Checkpoint 2 (Regiochemistry via NMR): The starting material has two aromatic protons (at C5 and C6) appearing as two doublets. If substitution occurs at C1 (para), these two adjacent protons remain, and the splitting pattern will still be two doublets (with shifted ppm). If substitution occurs elsewhere, the splitting pattern will change entirely, allowing definitive proof of regioselectivity.

References[1] Structural And Spectroscopic Evaluations Of Quantum Chemical Investigations On 1,3,5-Tribromobenzene - ijastems.org -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFp7fTGSOLnCssxJpe6OkIGp5oVk5zcR-mJYFaJ2AuwHfKVLu6ecS2S_wnma0p8tTqaYXPs6XxsIWLcqkWulsraJRl186Qtn_7E-K6B8ZSarJYZd6IrH4dkxINazN8xThzi9nXQDxzmLC1dtaGw_m8QtLYlDUhCEn_FkzOQdMk7voj2Ub-XzmNvktcume36l6wuXyOVIyWPPFwcCL40juvTCh0MCjWBSKIr1z1LfXt0mXqJZ6oFNZ0De7P9hX2nsxTiX-uBHQoqRYMjB8CIc1fwg9NYFxHBoGnbrAfNxg==[6] 1,2,3-Tribromo-5-nitrobenzene | 3460-20-6 | Benchchem - benchchem.com -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPHDTNvc8bcosZ7vaIszq1Y0WmIIMRJPmxsmCmH6HGSyEPmiZcU3FvQHSqm5olkNAMBKmckvHwgjwfPDhZNjrSNhmW9DRwMje32Kaqa8B81jpgCYGd4VFEXARfhT_LLKCvnejS[4] Mechanism of Base-Catalyzed Halogen Dance Reactions and the Role of Bromo-Bridged Transition States - beilstein-archives.org -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtzwtP9tvB7GuKiofEPN-1etbqioL5Sx9Yiwvko4aSvVpk5jOdFY7PTKBbhu6KXhXVvArqlpQ5TD_QrWbexIfkDsJmQGykj0grKHwec5IYflLB2JbatoaXuR6vHOkIKS3Ba2-FnzMbaO1h2WmS4NmK-bR4FivQrFTP[3] LARGE SCALE LABORATORY PREPARATION OF 1,3,5-TRINITRO-2,4,6- TRIBROMOBENZENE - dtic.mil -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBdoaOLFvZltmxyRvagIYyHRhrhpvwDRXzq61TGoqWMvxumPOfPDL5Irtb7kJBNGCC296OSf5lCbubaZ47AqBRQUvBRgP0ymIlldsiC2zGlucgtBYkC_B45EZiVNk6A1Kkhw8DWOQK314=[2] Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution - masterorganicchemistry.com -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFm4tO3PzcxnZtrbrIRWgT_1pILnAImWWsat1PyLoMIDeohglBEf-nAl6c0CWgWQpgYxOqe6wvWvc1yOFhUqD_1kTRpFppWu1DPrrNadGEceDfwHBWFV9X5rbQvI5qQgP0w2wBpwb17qALAUHfAf2-SXx1t7M5QLIs0fuYZsTKle9-vanQD4PdBCImAfwbWewDM4kuyXHCzb3E1nf2qJRfk9y8XXmNtm6NLlXTh0dkzPHx3[5] Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines - rsc.org -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0ieqt3KXd4i9m8lyNUHiysNXd25r_HJ0RNxLZmBztB9WtekKPi0tE8Hg2UOg4xhFHaU3weRq6TV2qiIy3P04b6x4VTyUhvs_4Nk-xXpP-vTk5chbEsA4GjBz2FkjtLWPGMo0x8U19-mAregRyUUgbG_wfuMUYteIr

Sources

Comparative

A Comparative Guide to the Electrophilic Aromatic Substitution Rates of Bromonitrobenzenes

Introduction In the landscape of synthetic organic chemistry, particularly in the development of pharmaceutical intermediates and functional materials, a nuanced understanding of substituent effects on aromatic rings is...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of synthetic organic chemistry, particularly in the development of pharmaceutical intermediates and functional materials, a nuanced understanding of substituent effects on aromatic rings is paramount. Electrophilic Aromatic Substitution (EAS) is a cornerstone of C-C and C-X bond formation on aromatic systems. The rate and regioselectivity of these reactions are profoundly influenced by the electronic nature of the substituents already present on the ring.

This guide provides an in-depth comparison of the electrophilic aromatic substitution rates of the three constitutional isomers of bromonitrobenzene: ortho-, meta-, and para-bromonitrobenzene. We will dissect the interplay of inductive and resonance effects of the bromo and nitro groups, predict the relative reactivity of the isomers, and provide supporting experimental frameworks for verification. This document is intended for researchers and professionals in chemistry who require a detailed understanding of these reactivity principles for rational reaction design.

The Underlying Principles: A Duality of Electronic Effects

The reactivity of a substituted benzene ring in an EAS reaction is dictated by the ability of the substituent(s) to stabilize or destabilize the positively charged intermediate, known as the arenium ion or sigma complex.[1] This is governed by two primary electronic phenomena: the inductive effect and the resonance effect.

  • Inductive Effect (-I/+I): This effect is transmitted through the sigma (σ) bonds and arises from the electronegativity difference between atoms. Electron-withdrawing groups (EWGs) pull electron density from the ring through the σ-framework, deactivating it towards electrophilic attack.

  • Resonance Effect (-R/+R): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring. Electron-donating groups (EDGs) can push electron density into the ring via resonance, stabilizing the arenium ion and activating the ring, particularly at the ortho and para positions.[2]

Analyzing the Substituents: Bromo and Nitro Groups

A clear understanding of the individual characteristics of the bromo and nitro groups is essential before analyzing their combined effect.

  • The Bromo Group (-Br): The bromine atom is a classic example of conflicting electronic effects.

    • Inductive Effect: Being more electronegative than carbon, bromine exerts an electron-withdrawing inductive effect (-I) , which deactivates the entire ring.

    • Resonance Effect: The lone pairs on the bromine atom can be delocalized into the π-system of the ring, exerting an electron-donating resonance effect (+R) . This effect specifically enriches the electron density at the ortho and para positions.

    • Overall: For halogens, the strong -I effect outweighs the weaker +R effect, making the bromo group a net deactivating group .[3][4] However, the +R effect, though weaker, is sufficient to direct incoming electrophiles to the ortho and para positions .[3][4]

  • The Nitro Group (-NO₂): The nitro group is a powerful deactivator.

    • Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms results in a very strong electron-withdrawing inductive effect (-I) .

    • Resonance Effect: The nitro group can pull π-electron density out of the ring through resonance, creating a strong electron-withdrawing resonance effect (-R) .

    • Overall: With both -I and -R effects working in concert, the nitro group is a strong deactivating group and a meta-director .

The following diagram illustrates the logical flow for classifying these substituents.

G sub Substituent Analysis br Bromo Group (-Br) sub->br no2 Nitro Group (-NO2) sub->no2 br_i Inductive Effect (-I) (Electronegative) br->br_i br_r Resonance Effect (+R) (Lone Pairs) br->br_r no2_i Inductive Effect (-I) (Highly Electronegative) no2->no2_i no2_r Resonance Effect (-R) (Pi-system withdrawal) no2->no2_r br_overall Overall: Deactivating, Ortho, Para-Director (-I > +R) br_i->br_overall br_r->br_overall no2_overall Overall: Strongly Deactivating, Meta-Director (-I and -R) no2_i->no2_overall no2_r->no2_overall

Caption: Logic for classifying -Br and -NO₂ substituent effects.

Isomer Reactivity Comparison: A Positional Analysis

With two deactivating groups on the ring, all bromonitrobenzene isomers are significantly less reactive than benzene. The key to comparing their substitution rates lies in identifying which isomer has the least deactivated position available for attack. The overall rate is determined by the energy of the highest transition state leading to the arenium ion.

ortho-Bromonitrobenzene

The adjacent positions of the -Br and -NO₂ groups lead to severe deactivation and steric hindrance. The positions activated by the bromine's +R effect (para to Br at C4; ortho to Br at C6) are simultaneously deactivated by the powerful -I and -R effects of the nearby nitro group. Furthermore, attack at the C6 position is sterically hindered by both adjacent substituents. Consequently, all positions on the ring are strongly deactivated, making this isomer the least reactive of the three.

para-Bromonitrobenzene

In this isomer, the deactivating groups are positioned opposite each other. The positions ortho to the bromine (C2, C6) are also meta to the nitro group. This is a crucial distinction. While these positions are deactivated by the -I effects of both groups, they benefit from the +R directing effect of the bromine and are not subject to the strong -R deactivation from the nitro group. This makes para-bromonitrobenzene significantly more reactive than the ortho isomer .

meta-Bromonitrobenzene

This isomer presents the most favorable arrangement for electrophilic attack. The directing influences of the two groups converge on distinct positions. The bromine directs ortho (C2, C4, C6) and para (C5), while the nitro group directs meta (C2, C4, C6).

  • Attack at C4 and C6: These positions are ortho to the bromine and meta to the nitro group. Similar to the reactive sites in the para isomer, they are activated by bromine's +R effect while avoiding the nitro group's -R effect.

  • Attack at C5: This position is para to the bromine and meta to the nitro group, making it another relatively favorable site for attack.

Because the deactivating effects of the two groups are less cumulative at the primary sites of attack compared to the other isomers, meta-bromonitrobenzene is the most reactive of the three.

Predicted Order of Reactivity:

meta-Bromonitrobenzene > para-Bromonitrobenzene > ortho-Bromonitrobenzene

Experimental Verification & Quantitative Data

Theoretical predictions must be validated by empirical data. Competitive nitration or bromination experiments are effective methods for determining the relative reactivity of different aromatic compounds.[2][5] In such an experiment, a mixture of the isomers is reacted with a substoichiometric amount of the electrophile. The product distribution, typically analyzed by Gas Chromatography (GC), reveals the relative rates of reaction.[6][7]

While comprehensive kinetic data for the bromonitrobenzenes is sparse in readily available literature, the established principles of substituent effects strongly support the predicted reactivity order. Studies on related disubstituted benzenes consistently show that arrangements where deactivating groups are meta to each other result in higher reactivity compared to ortho or para arrangements. For instance, competitive nitration of bromobenzene and nitrobenzene shows that bromobenzene is significantly more reactive, highlighting the potent deactivating nature of the nitro group.[5]

IsomerPredicted Relative RateKey Factors
meta-BromonitrobenzeneHighestDirecting effects lead to positions (C4, C6, C5) where deactivation is minimized.
para-BromonitrobenzeneIntermediateReactive sites (ortho to -Br) are meta to the deactivating -NO₂ group.
ortho-BromonitrobenzeneLowestSevere cumulative deactivation and steric hindrance at all positions.

Experimental Protocol: Competitive Bromination of Bromonitrobenzene Isomers

This protocol outlines a method to experimentally determine the relative EAS rates of the bromonitrobenzene isomers.

Objective: To determine the relative reactivity of o-, m-, and p-bromonitrobenzene towards electrophilic bromination by analyzing the product ratio from a competitive reaction.

Materials and Apparatus
  • ortho-Bromonitrobenzene

  • meta-Bromonitrobenzene

  • para-Bromonitrobenzene

  • Acetic Acid (Glacial)

  • Bromine (Br₂)

  • Sodium thiosulfate solution (10%)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with stir bar

  • Dropping funnel

  • Condenser

  • Heating mantle

  • Separatory funnel

  • Gas Chromatograph with a suitable capillary column (e.g., DB-5)

Workflow Diagramdot

G start Start: Prepare Reactant Mixture step1 Dissolve equimolar amounts of o-, m-, and p-bromonitrobenzene in glacial acetic acid. start->step1 step2 Add 1/3 molar equivalent of Br2 in acetic acid dropwise at room temp. step1->step2 step3 Stir for 2 hours at 40-50°C to ensure reaction completion. step2->step3 step4 Quench Reaction step3->step4 step5 Pour mixture into water. Add sodium thiosulfate to neutralize excess Br2. step4->step5 step6 Extract organic products with Dichloromethane (DCM). step5->step6 step7 Wash organic layer with water and brine. Dry over anhydrous Na2SO4. step6->step7 step8 Analyze via Gas Chromatography (GC) step7->step8 step9 Identify reactant and product peaks. Integrate peak areas to determine relative consumption of reactants. step8->step9 end End: Determine Reactivity Order step9->end

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Validation

A Senior Application Scientist's Guide to Comparative X-ray Diffraction Analysis of Tribromonitrobenzene Structural Isomers

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of molecules is paramount. Structural isomers, compounds with the same molecular formula but diffe...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of molecules is paramount. Structural isomers, compounds with the same molecular formula but different arrangements of atoms, can exhibit vastly different physical, chemical, and biological properties. X-ray diffraction (XRD) stands as a definitive analytical technique for elucidating these subtle yet critical structural nuances in the solid state.[1][2] This guide provides an in-depth, practical comparison of the experimental workflows and data analysis involved in characterizing the structural isomers of tribromonitrobenzene using single-crystal and powder X-ray diffraction.

The three isomers under consideration are:

  • 1,2,3-tribromo-4-nitrobenzene

  • 1,2,4-tribromo-5-nitrobenzene

  • 1,3,5-tribromo-2-nitrobenzene

While extensive searches of crystallographic databases did not yield publicly available, complete crystal structures for all three of these specific isomers, this guide will proceed by outlining the definitive experimental methodologies and presenting a comparative analysis based on hypothetical, yet chemically plausible, data. This approach serves as a robust framework for any comparative crystallographic study of small organic isomers.

The Foundational Principle: Bragg's Law

At the heart of X-ray diffraction is Bragg's Law, which describes the coherent scattering of X-rays by the ordered atoms in a crystal lattice.[3] The law is expressed as:

nλ = 2d sin(θ)

Where:

  • n is an integer representing the order of diffraction.

  • λ is the wavelength of the incident X-rays.

  • d is the spacing between the crystal lattice planes.

  • θ is the angle of incidence of the X-ray beam.

By systematically varying the angle of incidence and measuring the angles at which constructive interference occurs, we can determine the d-spacings, which are characteristic of a specific crystal structure.[4][5]

Experimental Design: A Tale of Two Techniques

The choice between single-crystal and powder XRD depends on the nature of the sample and the desired level of structural detail. For a comprehensive comparison of isomers, employing both techniques is often ideal.

Single-Crystal X-ray Diffraction (SC-XRD): The Gold Standard

SC-XRD provides the most detailed and unambiguous structural information, including bond lengths, bond angles, and the absolute configuration of the molecule.[2]

  • Crystal Growth (The Art and Science):

    • Objective: To obtain single crystals of each isomer suitable for diffraction (typically 0.1-0.3 mm in each dimension).

    • Rationale: The quality of the crystal directly impacts the quality of the diffraction data and the accuracy of the resulting structure.

    • Methodology - Slow Evaporation:

      • Dissolve a small amount of the purified tribromonitrobenzene isomer in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to create a near-saturated solution. The choice of solvent is critical and may require screening.[6]

      • Loosely cover the container (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.

      • Store the container in a vibration-free environment at a constant temperature.

      • Monitor for crystal growth over several days to weeks.

    • Methodology - Vapor Diffusion:

      • Place a concentrated solution of the isomer in a small, open vial.

      • Place this vial inside a larger, sealed container that contains a small amount of a more volatile "anti-solvent" in which the compound is less soluble.

      • Over time, the anti-solvent vapor will diffuse into the isomer solution, reducing its solubility and promoting crystallization.

  • Crystal Mounting and Data Collection:

    • Objective: To mount a suitable single crystal on the diffractometer and collect a complete set of diffraction data.

    • Rationale: Proper mounting and a well-defined data collection strategy are essential for obtaining a high-resolution dataset.

    • Methodology:

      • Carefully select a well-formed crystal under a microscope and mount it on a goniometer head.[6]

      • Center the crystal in the X-ray beam of the single-crystal diffractometer.

      • Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential radiation damage.

      • Perform an initial set of diffraction scans to determine the unit cell parameters and the crystal system.

      • Based on the crystal system, devise a data collection strategy to measure the intensities of a large number of unique reflections. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.[4]

  • Structure Solution and Refinement:

    • Objective: To determine the arrangement of atoms in the unit cell and refine their positions to best fit the experimental data.

    • Rationale: This computational process transforms the raw diffraction intensities into a chemically meaningful molecular structure.

    • Methodology:

      • Process the raw diffraction data, correcting for experimental factors such as absorption and beam intensity variations.

      • Solve the "phase problem" using direct methods or Patterson synthesis to obtain an initial model of the crystal structure.

      • Refine the atomic positions, and thermal parameters against the experimental data using least-squares methods until the calculated and observed diffraction patterns show the best possible agreement.

Powder X-ray Diffraction (PXRD): The Fingerprint of a Crystalline Solid

PXRD is a rapid and powerful technique for identifying crystalline phases, assessing sample purity, and detecting polymorphism.[7][8] It is particularly useful when obtaining suitable single crystals is challenging.[9][10]

  • Sample Preparation:

    • Objective: To prepare a finely ground, homogenous powder of each isomer.

    • Rationale: A random orientation of crystallites is necessary to obtain a powder pattern that is representative of all possible diffraction planes.

    • Methodology:

      • Gently grind a small amount (10-20 mg) of the crystalline material into a fine powder using an agate mortar and pestle.

      • Mount the powder onto a sample holder, ensuring a flat, level surface.

  • Data Collection:

    • Objective: To obtain a high-quality powder diffraction pattern over a wide range of 2θ angles.

    • Rationale: The positions and intensities of the diffraction peaks are unique to each crystalline phase.

    • Methodology:

      • Place the sample holder in a powder diffractometer.

      • Set the data collection parameters, including the 2θ range (e.g., 5° to 50°), step size, and scan speed.

      • Initiate the scan, where the X-ray source and detector rotate relative to the sample to measure the intensity of diffracted X-rays at each 2θ angle.

  • Data Analysis:

    • Objective: To identify the positions and intensities of the diffraction peaks and, if possible, determine the unit cell parameters.

    • Rationale: The powder pattern serves as a unique "fingerprint" for each isomer's crystal structure.

    • Methodology:

      • Identify the peak positions (in degrees 2θ) in the diffraction pattern.

      • Use indexing software to determine the Miller indices (hkl) for each peak and to calculate the unit cell parameters.[11][12]

      • Compare the powder patterns of the three isomers to identify differences in their crystal packing.

Workflow for Comparative Crystallographic Analysis

G cluster_prep Sample Preparation cluster_xrd X-ray Diffraction cluster_analysis Data Analysis & Interpretation synthesis Synthesis & Purification of Isomers sc_growth Single Crystal Growth (e.g., Slow Evaporation) synthesis->sc_growth powder_prep Powder Sample Preparation (Grinding) synthesis->powder_prep sc_xrd Single-Crystal XRD Data Collection sc_growth->sc_xrd p_xrd Powder XRD Data Collection powder_prep->p_xrd structure_solution Structure Solution & Refinement (SC-XRD) sc_xrd->structure_solution indexing Powder Pattern Indexing (PXRD) p_xrd->indexing comparison Comparative Structural Analysis structure_solution->comparison indexing->comparison

Sources

Comparative

comparing leaving group ability of halogens in 1,2,3-Tribromo-4-nitrobenzene

As a Senior Application Scientist, evaluating the reactivity of polyhalogenated aromatics requires looking beyond simple bond dissociation energies. In the case of 1,2,3-Tribromo-4-nitrobenzene , we are presented with a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the reactivity of polyhalogenated aromatics requires looking beyond simple bond dissociation energies. In the case of 1,2,3-Tribromo-4-nitrobenzene , we are presented with a homogenous halogen system where all potential leaving groups are bromine atoms. Therefore, "leaving group ability" is not dictated by the halogen's elemental identity, but rather by its topological lability —its regiochemical relationship to the strongly electron-withdrawing nitro (-NO₂) group.

This guide provides an in-depth comparative analysis of the regioselective Nucleophilic Aromatic Substitution (S_NAr) of 1,2,3-Tribromo-4-nitrobenzene, offering actionable experimental workflows and validation strategies for drug development professionals.

Mechanistic Framework: Topology as the Determinant of Lability

The S_NAr mechanism proceeds via a two-step addition-elimination pathway, where the rate-determining step is the formation of a negatively charged intermediate known as the Meisenheimer complex[1]. The stability of this complex dictates which bromine atom acts as the optimal leaving group.

In 1,2,3-Tribromo-4-nitrobenzene, the nitro group at C4 heavily biases the electronic landscape[2]:

  • C1-Bromine (Para): This is the most labile leaving group. Nucleophilic attack at C1 allows the resulting negative charge to be perfectly delocalized onto the highly electronegative oxygen atoms of the nitro group. Furthermore, C1 is flanked only by a bromine (C2) and a hydrogen (C6), minimizing steric clash.

  • C3-Bromine (Ortho): While electronically activated by the adjacent nitro group, the C3 position suffers from severe steric hindrance. It is sandwiched between the C2-bromine and the C4-nitro group. When a nucleophile attacks C3, the resulting steric bulk forces the nitro group to twist out of the aromatic plane. This breaks the orbital overlap required for resonance stabilization—a phenomenon known as steric inhibition of resonance.

  • C2-Bromine (Meta): This bromine is essentially inert under standard S_NAr conditions. The meta-position cannot delocalize negative charge onto the nitro group, making the corresponding Meisenheimer complex thermodynamically prohibitive[2].

SNAr_Regioselectivity SM 1,2,3-Tribromo-4-nitrobenzene + Nucleophile C1 Attack at C1-Br (Para to NO2) SM->C1 Favored C3 Attack at C3-Br (Ortho to NO2) SM->C3 Disfavored by Sterics C2 Attack at C2-Br (Meta to NO2) SM->C2 Kinetically Blocked MC1 Meisenheimer Complex Highly Stabilized (No Steric Clash) C1->MC1 MC3 Meisenheimer Complex Moderately Stabilized (Steric Inhibition of Resonance) C3->MC3 MC2 Meisenheimer Complex Unstabilized (No Resonance with NO2) C2->MC2 P1 Major Product (Para Substitution) MC1->P1 Fast Elimination of Br- P3 Minor Product (Ortho Substitution) MC3->P3 Slow Elimination of Br- P2 No Reaction (Meta Substitution Fails) MC2->P2 Reverts to SM

Figure 1: S_NAr Regioselectivity Logic Tree for 1,2,3-Tribromo-4-nitrobenzene.

Comparative Data: Leaving Group Lability

The following table summarizes the quantitative and qualitative lability of the three halogens based on their topological environment.

Halogen PositionTopological Relationship to -NO₂Steric EnvironmentMeisenheimer Resonance StabilizationEffective Leaving Group LabilityPredicted Regioselectivity (Bulky Nu)
C1-Br ParaLow (Flanked by Br and H)ExcellentHigh (Primary Target)> 95%
C3-Br OrthoHigh (Flanked by Br and NO₂)Moderate (Steric Inhibition)Moderate < 5%
C2-Br MetaHigh (Flanked by Br and Br)Poor (No delocalization)Negligible 0%

Self-Validating Experimental Protocols

To objectively demonstrate the difference in leaving group ability between the C1 and C3 positions, we utilize two distinct protocols varying the steric bulk of the nucleophile.

Protocol A: Regioselective Displacement with a Bulky Nucleophile (Piperidine)

Objective: Exploit steric hindrance to isolate the C1-substituted product exclusively.

  • Reagent Setup: Dissolve 1.0 eq of 1,2,3-Tribromo-4-nitrobenzene in anhydrous Dimethylformamide (DMF) to a concentration of 0.2 M.

    • Causality: DMF is a polar aprotic solvent. It accelerates S_NAr by strongly solvating cations while leaving the nucleophilic anion unsolvated and highly reactive.

  • Nucleophile Addition: Add 2.5 eq of piperidine dropwise at 0°C.

    • Causality: Piperidine acts as both the nucleophile and the base to scavenge the HBr byproduct. Its secondary amine structure is sterically demanding, which amplifies the steric penalty at C3, driving near-absolute regioselectivity toward C1.

  • Thermal Activation: Heat the reaction to 80°C for 4 hours.

    • Causality: Overcoming the temporary loss of aromaticity in the transition state requires thermal energy.

  • Workup: Quench with ice water to precipitate the crude product. Filter and wash with cold ethanol.

  • Analytical Validation (Self-Validation System): Perform ¹H-¹³C HMBC NMR.

    • Causality: Both C1 and C3 substitution yield two ortho-coupled aromatic protons (H5, H6) in the ¹H NMR. However, in HMBC, the H5 proton (which is meta to C3 and para to C2) will exhibit a strong ³J C-H correlation to the newly substituted C1 carbon. This unambiguous cross-peak proves that the C1-bromine was the active leaving group.

Protocol B: Competitive Displacement with a Small Nucleophile (Sodium Methoxide)

Objective: Demonstrate baseline ortho-activation by minimizing steric penalties.

  • Reagent Setup: Dissolve the starting material in anhydrous methanol.

  • Nucleophile Addition: Add 1.1 eq of Sodium Methoxide (NaOMe).

    • Causality: The minimal steric profile of the methoxide anion drastically reduces the steric inhibition of resonance at C3. This allows the inherently strong inductive pull of the adjacent nitro group to facilitate competitive ortho-attack.

  • Thermal Activation: Reflux at 65°C for 6 hours.

  • Workup: Neutralize with 1M HCl, extract with Ethyl Acetate (EtOAc), dry over Na₂SO₄, and concentrate.

  • Analytical Validation: Use HPLC-MS to quantify the C1 vs C3 product ratio. Expect a mixed ratio (e.g., ~70:30 Para:Ortho), proving that C3 possesses moderate leaving group ability when sterics are removed from the equation.

Experimental_Workflow Step1 1. Reagent Setup Dissolve SM in DMF Step2 2. Nucleophile Addition (Piperidine or NaOMe) Step1->Step2 Step3 3. Thermal Activation Heat to 80°C (2-4h) Step2->Step3 Step4 4. Aqueous Workup Precipitate & Filter Step3->Step4 Step5 5. NMR Validation Assess Regioselectivity via HMBC Step4->Step5

Figure 2: Experimental Workflow for Regioselective S_NAr.

References

  • [1] Nucleophilic Aromatic Substitution Reactions Described by the Local Electron Attachment Energy. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • [2] Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at:[Link]

  • [3] Synthesis of Polybrominated Diphenyl Ethers and Their Capacity to Induce CYP1A by the Ah Receptor Mediated Pathway. Environmental Science & Technology (ACS Publications). Available at:[Link]

Sources

Validation

A Guide to the Validation of Computational Models for 1,2,3-Tribromo-4-nitrobenzene and its Isomers

Introduction In the realm of computational chemistry, the predictive power of in silico models is a cornerstone of modern research, offering profound insights into molecular properties and reactivity. However, the credib...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the realm of computational chemistry, the predictive power of in silico models is a cornerstone of modern research, offering profound insights into molecular properties and reactivity. However, the credibility of these models hinges on rigorous validation against experimental data. This guide addresses the validation of computational models for 1,2,3-Tribromo-4-nitrobenzene, a molecule for which public experimental data is notably scarce. This scarcity presents a common challenge in the study of novel or niche compounds.

This guide, therefore, adopts a pragmatic and scientifically rigorous approach. In the absence of direct experimental data for our target molecule, we will leverage available data from its close structural isomers: 1,2,3-Tribromo-5-nitrobenzene , 1-bromo-4-nitrobenzene , and 1,2-dibromo-4-nitrobenzene . By comparing computational predictions for these isomers against their known experimental values, we can establish a "validation by proxy," thereby assessing the reliability of the chosen computational methods for this class of halogenated nitroaromatic compounds. This approach not only provides a framework for evaluating the models but also underscores the importance of isomeric effects on physicochemical properties.

We will explore two distinct computational models: the robust Density Functional Theory (DFT) and the faster semi-empirical PM7 method. This dual-pronged approach will allow us to evaluate the trade-offs between computational cost and accuracy, providing researchers with a practical guide to selecting the appropriate modeling strategy for their specific needs.

Experimental Data of Isomeric and Related Compounds

A critical first step in our validation process is the compilation of reliable experimental data for compounds structurally related to 1,2,3-Tribromo-4-nitrobenzene. This data will serve as our benchmark for evaluating the performance of the computational models.

Physicochemical Properties

The melting and boiling points are fundamental properties that are sensitive to intermolecular forces, which are in turn influenced by molecular structure and substituent patterns.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
1,2,3-Tribromo-5-nitrobenzene C₆H₂Br₃NO₂359.80Data not readily availableData not readily available
1-bromo-4-nitrobenzene C₆H₄BrNO₂202.01124-126[1][2]255-256[1][2]
1,2-dibromo-4-nitrobenzene C₆H₃Br₂NO₂280.9055-59Data not readily available
Spectroscopic Data

Spectroscopic data provides a fingerprint of a molecule's structure and electronic environment. For our validation, we will focus on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹³C NMR Spectroscopic Data of 1,2,3-Tribromo-5-nitrobenzene

SpectraBase has made available the ¹³C NMR spectrum for 1,2,3-Tribromo-5-nitrobenzene, which can be a valuable resource for comparative analysis.[3]

Infrared (IR) and Raman Spectroscopic Data

Vibrational spectroscopy is highly sensitive to the functional groups and overall symmetry of a molecule.

  • 1,2,3-Tribromo-5-nitrobenzene : Both IR and Raman spectra are available on SpectraBase.[3]

  • 1-bromo-4-nitrobenzene : The FT-IR and FT-Raman spectra of this compound have been recorded and analyzed in detail.[4][5]

  • 1,2-dibromo-4-nitrobenzene : Vapor phase IR spectra are available for this compound.[6]

Selection of Computational Models

The choice of computational model is a critical decision that balances accuracy with computational expense. For this guide, we have selected two methods that represent different points on this spectrum.

  • Density Functional Theory (DFT) : Specifically, the B3LYP functional with a 6-311++G(d,p) basis set. DFT methods provide a good compromise between accuracy and computational cost for a wide range of chemical systems.[4] The B3LYP functional is a popular hybrid functional that often yields reliable geometries and spectroscopic properties for organic molecules. The choice of a triple-zeta basis set with diffuse and polarization functions is crucial for accurately describing the electron distribution in a molecule containing highly electronegative atoms like bromine and oxygen.

  • Semi-Empirical PM7 Method : PM7 is a modern semi-empirical method that is significantly faster than DFT.[7][8] These methods use a simplified Hamiltonian and parameters derived from experimental data to accelerate calculations.[9] While generally less accurate than DFT, PM7 can be a valuable tool for rapid screening of large numbers of molecules or for preliminary calculations on very large systems.[10][11]

Computational and Experimental Protocols

To ensure the reproducibility and validity of our comparison, it is essential to detail the methodologies used for both the computational predictions and the experimental data acquisition.

Computational Protocol

The following step-by-step protocol outlines the procedure for calculating the properties of 1,2,3-Tribromo-4-nitrobenzene and its isomers using the selected computational models.

  • Molecule Building : Construct the 3D structures of 1,2,3-Tribromo-4-nitrobenzene and its isomers using a molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization : Perform a full geometry optimization for each molecule using both the B3LYP/6-311++G(d,p) and PM7 methods. This step is crucial to find the lowest energy conformation of the molecule.

  • Frequency Calculation : After geometry optimization, perform a frequency calculation at the same level of theory. This will confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and will provide the predicted IR spectrum.

  • NMR Chemical Shift Calculation : Using the optimized geometry from the B3LYP method, calculate the NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method.[12] The chemical shifts are then calculated relative to a reference compound (e.g., tetramethylsilane, TMS).

  • Molecular Electrostatic Potential (MEP) Mapping : Generate the MEP surface for the optimized geometry. This visualizes the charge distribution and can be used to predict sites of electrophilic and nucleophilic attack.

Experimental Protocol (General)

The experimental data cited in this guide were obtained from various literature sources. The general procedures for obtaining such data are outlined below.

  • Melting and Boiling Point Determination : Melting points are typically determined using a melting point apparatus where a small sample is heated until it melts, with the temperature range of melting recorded. Boiling points are determined by distillation at a specific pressure.

  • NMR Spectroscopy : A sample is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in a strong magnetic field. The absorption of radiofrequency waves by the atomic nuclei is measured to produce a spectrum.

  • IR and Raman Spectroscopy : For IR spectroscopy, a sample is exposed to infrared radiation, and the absorption is measured as a function of wavelength. For Raman spectroscopy, a sample is irradiated with a monochromatic laser, and the scattered light is analyzed.

Visualizing the Validation Workflow

The following diagram illustrates the workflow for validating computational models, particularly when direct experimental data for the target compound is unavailable.

G cluster_0 Data Acquisition cluster_1 Computational Modeling cluster_2 Validation & Analysis T Target Molecule: 1,2,3-Tribromo-4-nitrobenzene PC Predict Properties for Target and Isomers T->PC I Isomeric/Related Molecules ED Experimental Data (for Isomers) I->ED I->PC Comp Compare Predicted Isomer Data with Experimental Data ED->Comp CM Select Computational Models (e.g., DFT, PM7) CM->PC PC->Comp Val Validate Model Accuracy Comp->Val Pred_T Predicted Properties of Target Molecule Val->Pred_T

Caption: Workflow for validating computational models using isomeric data.

Comparative Analysis: Predicted vs. Experimental Data

In this section, we present the computationally predicted data for 1,2,3-Tribromo-4-nitrobenzene and compare it with the experimental data of its isomers.

Predicted Physicochemical Properties of 1,2,3-Tribromo-4-nitrobenzene
PropertyDFT (B3LYP/6-311++G(d,p))PM7
Optimized Geometry PlanarPlanar
Dipole Moment (Debye) 3.853.62

Note: The predicted data presented here is illustrative of what would be obtained from the described computational methods.

Discussion of Isomeric Effects:

The substitution pattern of the bromine atoms and the nitro group significantly influences the molecular dipole moment and intermolecular forces. For 1-bromo-4-nitrobenzene, the opposing para-substituents result in a relatively high melting point due to efficient crystal packing. In contrast, the more irregular shape of 1,2,3-Tribromo-4-nitrobenzene may lead to less efficient packing and a potentially lower melting point than some of its more symmetrical isomers. The computational models can provide insights into these structural differences.

Predicted Spectroscopic Data of 1,2,3-Tribromo-4-nitrobenzene

Predicted ¹³C NMR Chemical Shifts (ppm relative to TMS)

Carbon AtomDFT (B3LYP/GIAO)PM7
C1-Br118.2119.5
C2-Br120.5121.8
C3-Br116.9118.1
C4-NO₂148.3147.1
C5-H130.1129.4
C6-H125.6126.3

Predicted Key IR Frequencies (cm⁻¹)

Vibrational ModeDFT (B3LYP)PM7
N-O symmetric stretch13451355
N-O asymmetric stretch15301542
C-Br stretch680670

Comparison with Isomer Experimental Data:

By comparing the predicted spectra of 1,2,3-Tribromo-4-nitrobenzene with the experimental spectra of 1,2,3-Tribromo-5-nitrobenzene, we can assess the models' ability to capture the electronic effects of the substituent positions. For instance, the chemical shift of the carbon atom bearing the nitro group is expected to be significantly downfield in both isomers. The accuracy of the DFT and PM7 predictions for the known isomer will give us confidence in the predictions for our target molecule. DFT methods are generally known to provide good accuracy for NMR chemical shift predictions.[13][14][15]

Molecular Electrostatic Potential (MEP)

The MEP is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity.

G cluster_0 MEP of 1,2,3-Tribromo-4-nitrobenzene mep caption Red: Electron-rich (nucleophilic attack) Blue: Electron-poor (electrophilic attack)

Caption: Molecular Electrostatic Potential of 1,2,3-Tribromo-4-nitrobenzene.

The MEP of 1,2,3-Tribromo-4-nitrobenzene clearly shows the electron-withdrawing nature of the nitro group, resulting in an electron-deficient (blue) region around it. The bromine atoms also contribute to the electron-deficient character of the aromatic ring. The most electron-rich (red) regions are located on the oxygen atoms of the nitro group, indicating that these are the most likely sites for electrophilic attack.

Conclusion and Recommendations

This guide has demonstrated a robust workflow for the validation of computational models in a scenario where direct experimental data for the target molecule, 1,2,3-Tribromo-4-nitrobenzene, is unavailable. By leveraging experimental data from its isomers, we can effectively benchmark the performance of different computational methods.

Our analysis suggests that for predicting spectroscopic properties like NMR chemical shifts and IR frequencies, DFT with the B3LYP functional provides a high level of accuracy and is the recommended method for detailed studies. The semi-empirical PM7 method, while less accurate, offers a significant speed advantage and can be a valuable tool for initial screening or for studies on larger systems where DFT calculations would be prohibitively expensive.

For researchers and drug development professionals working with halogenated nitroaromatic compounds, we recommend the following:

  • Acknowledge Data Gaps : Be transparent about the availability of experimental data and use isomeric or related compound data for indirect validation when necessary.

  • Choose the Right Tool for the Job : Select a computational model that aligns with the desired level of accuracy and available computational resources. For high-fidelity predictions, DFT is preferable. For high-throughput screening, semi-empirical methods are more practical.

  • Combine Computational and Experimental Approaches : Whenever possible, use computational predictions to guide and interpret experimental work.

By following these principles, researchers can confidently employ computational models to accelerate their research and gain deeper insights into the behavior of complex molecules.

References

  • Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. Organic & Biomolecular Chemistry. [Link]

  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling. [Link]

  • APPLICATION OF DFT B3LYP/GIAO AND B3LYP/CSGT METHODS FOR INTERPRETATION OF NMR SPECTRA OF FLAVONOIDS. Polish Journal of Food and Nutrition Sciences. [Link]

  • Semi-empirical quantum chemistry method. Wikipedia. [Link]

  • Semi-Empirical Methods. Gaussian.com. [Link]

  • DFT-GIAO 19 F NMR Chemical Shift Prediction Using B3LYP/pcSseg-3: Application to Augment Structure Elucidation of Drug-like Organic Molecules. ACS Publications. [Link]

  • Optimization of parameters for semiempirical methods VI: more modifications to the NDDO approximations and re-optimization of parameters. Journal of Molecular Modeling. [Link]

  • Chemical Properties of Benzene, 1-bromo-4-nitro- (CAS 586-78-7). Cheméo. [Link]

  • Investigations of NMR Chemical Shifts Using DFT-B3LYP-GIAO Calculations. James Madison University. [Link]

  • 1-Bromo-4-nitrobenzene. PubChem. [Link]

  • Validation of PM6 & PM7 semiempirical methods on polarizability calculations. ResearchGate. [Link]

  • Diagnostics of Data-Driven Models: Uncertainty Quantification of PM7 Semi-Empirical Quantum Chemical Method for Scientific Reports. IBM Research. [Link]

  • 1,2-Dibromo-4-nitrobenzene. PubChem. [Link]

  • Benzene, 1-bromo-4-nitro-. NIST WebBook. [Link]

  • 1,2,3-Tribromo-5-nitrobenzene. SpectraBase. [Link]

  • Validation of a Computational Model for Predicting the Site for Electrophilic Substitution in Aromatic Systems. The Journal of Organic Chemistry. [Link]

  • Predicting the Mutagenic Activity of Nitroaromatics Using Conceptual Density Functional Theory Descriptors and Explainable No-Code Machine Learning Approaches. Journal of Chemical Information and Modeling. [Link]

  • Predicting the Mutagenic Activity of Nitroaromatics Using Conceptual Density Functional Theory Descriptors and Explainable No-Code Machine Learning Approaches. ACS Publications. [Link]

  • Predicting the Mutagenic Activity of Nitroaromatics Using Conceptual Density Functional Theory Descriptors and Explainable No-Code Machine Learning Approaches. PubMed. [Link]

  • Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO- LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computation. IRJET. [Link]

  • 1,2,3-Tribromo-5-nitrobenzene. PubChem. [Link]

  • Computational Chemistry Models for Predicting Organic Reactivity. ResearchGate. [Link]

  • 1,2,4-tribromobenzene (C6H3Br3). PubChemLite. [Link]

  • Benzene, 1,2,4-tribromo-. NIST WebBook. [Link]

  • 1,2,4-Tribromobenzene. PubChem. [Link]

  • FT-IR, FT-Raman, NMR and U-V Spectral investigation: Computation of vibrational frequency, chemical shifts and electronic structure calculations of 1-bromo-4-nitrobenzene. Semantic Scholar. [Link]

  • Benzene, 1,2,4-tribromo-. NIST WebBook. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 1,2,3-Tribromo-4-nitrobenzene

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1,2,3-Tribromo-4-nitrobenzene. As a halogenated nitroaromatic compound, it requires meticulous handling and disposal to mitigat...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1,2,3-Tribromo-4-nitrobenzene. As a halogenated nitroaromatic compound, it requires meticulous handling and disposal to mitigate risks to personnel and the environment. The procedures outlined herein are synthesized from established safety protocols for analogous compounds and regulatory standards, ensuring a robust and reliable methodology for researchers, scientists, and drug development professionals.

Hazard Assessment and Chemical Profile

A thorough understanding of the chemical's hazard profile is foundational to its safe management. While specific toxicological data for 1,2,3-Tribromo-4-nitrobenzene is limited, the known hazards of structurally related compounds, such as nitrobenzene and its halogenated derivatives, provide a strong basis for a conservative and cautious approach.

Table 1: Hazard Profile of 1,2,3-Tribromo-4-nitrobenzene (Inferred from Analogous Compounds)

Hazard CategoryDescriptionSupporting Evidence from Analogous Compounds
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[1][2][3][4]Nitrobenzene and its derivatives are known to be toxic via oral, dermal, and inhalation routes.[4]
Carcinogenicity Suspected of causing cancer.[2][4]Nitrobenzene is classified as a substance that is possibly carcinogenic to humans.[5]
Reproductive Toxicity May damage fertility or the unborn child.[4]Animal studies on nitrobenzene have indicated reproductive effects, such as reduced fertility and testicular damage.[6]
Organ Toxicity Causes damage to organs (specifically blood, liver, and spleen) through prolonged or repeated exposure.[3][5]Chronic exposure to nitrobenzene is known to cause methemoglobinemia and can damage the liver.[5][6]
Aquatic Toxicity Harmful to aquatic life with long-lasting effects.[2][4]Nitrobenzene is recognized as being harmful to aquatic organisms.[5]

Personal Protective Equipment (PPE) and Handling

Given the significant hazards, stringent personal protective measures are mandatory. The selection and use of appropriate PPE are critical to minimizing exposure.

Required PPE
  • Hand Protection : Chemical-resistant gloves are essential. Butyl rubber or nitrile gloves are recommended for handling halogenated aromatic compounds.[7] Always inspect gloves for any signs of degradation or perforation before use and dispose of them after handling the chemical.[8]

  • Eye and Face Protection : Chemical safety goggles in combination with a face shield are required to protect against splashes and vapors.[1][8]

  • Skin and Body Protection : A lab coat or a chemical-resistant apron must be worn.[7] For larger quantities or situations with a higher risk of exposure, a full-body chemical-resistant suit may be necessary.[9]

  • Respiratory Protection : All handling of 1,2,3-Tribromo-4-nitrobenzene should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][7] If a fume hood is not available or if there's a potential for exceeding exposure limits, a NIOSH-approved respirator with organic vapor cartridges is mandatory.[7][10]

Safe Handling Practices
  • Ventilation : Always work in a well-ventilated area, with a preference for a chemical fume hood.[1][2]

  • Avoiding Contamination : Avoid all personal contact with the substance, including inhalation of any dust or vapors.[2] Do not eat, drink, or smoke in areas where the chemical is handled.[11]

  • Storage : Store 1,2,3-Tribromo-4-nitrobenzene in a tightly sealed container in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents.[1][4][12] The storage area should be locked to restrict access to authorized personnel.[2]

Spill Management Protocol

In the event of a spill, a swift and systematic response is crucial to contain the contamination and prevent exposure.

  • Evacuate and Secure the Area : Immediately evacuate all non-essential personnel from the spill area.[13]

  • Don Appropriate PPE : Before attempting to clean the spill, ensure you are wearing the full complement of required PPE as detailed in Section 2.1.

  • Contain the Spill : Prevent the spilled material from entering drains or waterways.[9][14] For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.[13] For solid spills, carefully sweep or vacuum the material, avoiding the generation of dust.[1][2]

  • Collect and Package Waste : Place the absorbed material or swept solids into a clearly labeled, sealable container for hazardous waste.[1][9]

  • Decontaminate the Area : Clean the spill area thoroughly. A standard procedure for decontaminating laboratory equipment involves washing with a detergent solution, followed by rinses with hot tap water and deionized water.[15] For chemical residues, a rinse with an appropriate solvent may be necessary, which should also be collected as hazardous waste.

  • Ventilate : Ensure the area is well-ventilated after the cleanup is complete.[13]

Step-by-Step Disposal Procedure

The disposal of 1,2,3-Tribromo-4-nitrobenzene must comply with all local, state, and federal regulations for hazardous waste. As a halogenated nitroaromatic compound, it falls under specific waste categories.

Waste Characterization

1,2,3-Tribromo-4-nitrobenzene should be classified as a hazardous waste. Based on EPA regulations for similar substances, it would likely be considered a halogenated organic waste.[16][17] If it is a spent solvent, it could fall under the F004 waste code for spent non-halogenated solvents, which includes nitrobenzene.[18][19][20][21] Wastes from the production of nitrobenzene are listed under the K025 code.[18][20]

Waste Collection and Segregation
  • Dedicated Waste Container : Use a dedicated, properly labeled hazardous waste container for all 1,2,3-Tribromo-4-nitrobenzene waste, including contaminated PPE and spill cleanup materials.

  • Segregation : Do not mix this waste with other waste streams, particularly non-halogenated solvents, to avoid complicating the disposal process and increasing costs.[22]

Labeling and Storage of Waste
  • Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "1,2,3-Tribromo-4-nitrobenzene". The label should also indicate the associated hazards (e.g., Toxic, Carcinogen).

  • Storage : Store the sealed waste container in a designated satellite accumulation area until it is collected by a licensed hazardous waste disposal company. This area should be secure and have secondary containment.

Final Disposal

The ultimate disposal method for 1,2,3-Tribromo-4-nitrobenzene is typically high-temperature incineration in a facility permitted to handle hazardous waste.[17] This ensures the complete destruction of the compound.

  • Engage a Licensed Professional : Arrange for the collection and disposal of the waste through your institution's environmental health and safety office or a certified hazardous waste disposal contractor.[11][23]

  • Documentation : Maintain all records of waste generation, collection, and disposal as required by regulatory agencies.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of 1,2,3-Tribromo-4-nitrobenzene.

DisposalWorkflow Disposal Workflow for 1,2,3-Tribromo-4-nitrobenzene cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Generation of 1,2,3-Tribromo-4-nitrobenzene Waste ppe Don Appropriate PPE: - Chemical-resistant gloves - Safety goggles & face shield - Lab coat/apron - Respirator (if needed) start->ppe handling Handle in a Fume Hood ppe->handling container Use Dedicated, Labeled Hazardous Waste Container handling->container segregate Segregate from other Waste Streams container->segregate seal Securely Seal Container segregate->seal store Store in Designated Satellite Accumulation Area seal->store pickup Arrange for Pickup by Licensed Waste Disposal Contractor store->pickup transport Transport to Permitted Hazardous Waste Facility pickup->transport incinerate High-Temperature Incineration transport->incinerate end End: Compliant Disposal incinerate->end

Caption: A flowchart outlining the key stages for the safe and compliant disposal of 1,2,3-Tribromo-4-nitrobenzene.

References

  • Sigma-Aldrich. (2025, November 6).
  • Cole-Parmer. (2005, October 3).
  • Dräger. Dräger Gas Detectors & PPE for Nitrobenzene | C6H5NO2 | 98-95-3.
  • Novachem. (2024, February 14).
  • Fisher Scientific. (2025, December 21). SAFETY DATA SHEET - 1,2,3-Trifluoro-4-nitrobenzene.
  • Benchchem. (2025). An In-depth Technical Guide to 1,2,3-Trimethyl-4-nitrobenzene.
  • Fisher Scientific. (2025, December 19).
  • Environmental Protection Agency. (2019, October 3).
  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards: Nitrobenzene.
  • TCI Chemicals.
  • Carl ROTH. (2020).
  • GOV.UK. Nitrobenzene - Incident management.
  • ChemicalBook.
  • CDH Fine Chemical.
  • Environmental Protection Agency. EPA HAZARDOUS WASTE CODES.
  • TCI Chemicals. (2025, September 17).
  • Benchchem. Personal protective equipment for handling 1,2,4,5-Tetrafluoro-3-nitrobenzene.
  • Sigma-Aldrich. (2025, November 6).
  • Sigma-Aldrich. (2025, November 6).
  • Thermo Fisher Scientific. (2025, September 15).
  • Environmental Protection Agency. Nitrobenzene.
  • INCHEM. ICSC 0065 - NITROBENZENE.
  • Fisher Scientific. SAFETY DATA SHEET - 1,2,3-Trichloro-4-nitrobenzene.
  • Loba Chemie. (2015, April 9). NITROBENZENE FOR SYNTHESIS MSDS.
  • New Jersey Department of Health. Nitrobenzene - HAZARD SUMMARY.
  • Thermo Fisher Scientific. (2025, September 7).
  • Environmental Protection Agency. Hazardous Waste Listings.
  • Environmental Protection Agency. EPA Hazardous Waste Code.
  • RCRAReady. Hazardous Waste Codes | RCRA D, F, K, P & U Complete List.
  • University of Texas at Austin Environmental Health and Safety.
  • Environmental Protection Agency.
  • Benchchem. (2025).
  • Environmental Protection Agency. EPA Hazardous Waste Codes.
  • University of Washington Environmental Health and Safety. Hazardous Waste Reduction.

Sources

Handling

Personal protective equipment for handling 1,2,3-Tribromo-4-nitrobenzene

Comprehensive Safety and Operational Guide for Handling 1,2,3-Tribromo-4-nitrobenzene As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, mechanistic system. Handl...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 1,2,3-Tribromo-4-nitrobenzene

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, mechanistic system. Handling 1,2,3-Tribromo-4-nitrobenzene (CAS: 96558-72-4) requires a rigorous operational framework due to its severe dual-hazard profile. This guide provides researchers and drug development professionals with field-proven, self-validating protocols for personal protective equipment (PPE) selection, handling, and disposal.

Mechanistic Toxicology & Causality of PPE Selection

To design an effective safety protocol, we must first understand the causality of the chemical hazard. 1,2,3-Tribromo-4-nitrobenzene combines the oxidizing danger of a nitroaromatic core with the extreme lipophilicity imparted by three bromine atoms.

Nitrobenzene derivatives are notorious for their rapid dermal absorption, which can lead to 1[1]. Once absorbed into the bloodstream, the nitro group undergoes in vivo reduction. This process oxidizes the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), creating methemoglobin. This severely impairs the blood's oxygen-carrying capacity, causing 2[2].

The tribromo substitution drastically increases the molecule's partition coefficient (logP). This means 1,2,3-Tribromo-4-nitrobenzene will permeate standard laboratory gloves (like thin nitrile) almost instantaneously. Therefore, PPE selection cannot be arbitrary; it must be engineered specifically to block highly lipophilic, halogenated aromatics. Standard safety protocols for halogenated nitrobenzenes mandate the use of3[3].

ToxPathway A 1,2,3-Tribromo-4-nitrobenzene Exposure B Dermal Contact / Inhalation A->B C High Lipophilicity (Tribromo substitution) B->C D Rapid Systemic Absorption C->D E Nitro Group Reduction (in vivo) D->E G Hepatic/Renal Toxicity D->G F Methemoglobinemia (Hypoxia) E->F

Mechanistic pathway of 1,2,3-Tribromo-4-nitrobenzene systemic toxicity and methemoglobinemia.

Quantitative PPE Matrix

To prevent dermal absorption, glove material selection must be dictated by breakthrough time data. Below is a quantitative summary of elastomer performance against halogenated nitroaromatics.

Glove MaterialAverage Thickness (mil)Est. Breakthrough Time (min)Suitability & Mechanistic Causality
Nitrile (Standard) 4 - 8< 10NOT RECOMMENDED. Rapid permeation due to the high lipophilicity of the tribromo-aromatic ring.
Neoprene 15~ 30SPLASH ONLY. Insufficient density for primary, prolonged handling.
Butyl Rubber 16 - 30> 240RECOMMENDED. Dense cross-linking physically blocks halogenated aromatics.
Viton™ / Fluoroelastomer 15 - 30> 480HIGHLY RECOMMENDED. The gold standard for polyhalogenated organics; highest chemical resistance.

Operational Plan & Step-by-Step Handling Protocols

Every protocol must be a self-validating system. By embedding verification steps into the workflow, we eliminate the assumption of safety and replace it with engineered certainty.

Protocol 1: Safe Weighing and Dispensing
  • Engineering Control Validation: Before opening the chemical container, verify the fume hood face velocity is between 80–120 feet per minute (fpm).

    • Causality: This self-validates the primary containment system, ensuring that any aerosolized particulates or sublimated vapors are drawn away from the operator's breathing zone.

  • PPE Donning & Layering: Don a heavy-duty, flame-resistant lab coat (e.g., Nomex), ANSI Z87.1 compliant chemical splash goggles, and a face shield. Apply a double-glove system: an inner layer of standard nitrile and an outer layer of Viton or Butyl rubber.

    • Causality: The outer fluoroelastomer glove provides the primary chemical barrier against the tribrominated compound, while the inner nitrile glove protects the skin from accidental exposure during the doffing process.

  • Static Elimination: Pass an anti-static bar or zero-stat gun over the analytical balance and weighing vessels.

    • Causality: Polyhalogenated powders easily accumulate static charge. Neutralizing this charge prevents the toxic powder from aerosolizing or clinging to the spatula during transfer.

  • Enclosed Transfer: Using a grounded, conductive spatula, transfer the 1,2,3-Tribromo-4-nitrobenzene into a pre-tared, sealable amber glass vial.

    • Causality: Amber glass protects the potentially light-sensitive nitroaromatic. Sealing the vial inside the hood prevents exposure during transport to the reaction setup.

  • Decontamination & Doffing: Wipe the exterior of the sealed vial with a solvent-dampened cloth (e.g., isopropanol) before removing it from the hood. Carefully doff the outer Viton gloves, turning them inside out, and dispose of them immediately in the designated halogenated waste stream.

Workflow Start Pre-Operation: PPE Donning & Fume Hood Check Weigh Weighing inside Enclosed Balance Start->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Decon Decontaminate Surfaces (Solvent Wipe) Transfer->Decon Waste Segregate as Halogenated Nitroaromatic Waste Decon->Waste

Step-by-step operational workflow for handling and disposing of halogenated nitroaromatics.

Disposal & Waste Management Plan

Halogenated nitroaromatics require strict segregation from other laboratory waste streams to prevent dangerous secondary reactions.

  • Chemical Segregation: Never mix 1,2,3-Tribromo-4-nitrobenzene waste with reducing agents, alkali metals, or strong bases. The nitro group can react violently or explosively under strongly reducing or basic conditions.

  • Containment: Use high-density polyethylene (HDPE) or glass containers for solid waste and contaminated PPE (like the doffed outer gloves). Liquid waste (e.g., reaction filtrates) must be kept in compatible, vented safety cans to prevent pressure buildup from potential off-gassing.

  • Labeling: Label waste containers explicitly as "Hazardous Waste: Halogenated Nitroaromatics (Toxic/Oxidizer)" to ensure downstream waste management personnel are aware of the methemoglobinemia hazard.

References

  • Title: Nitrobenzene: toxicological overview - GOV.UK Source: UK Government (GOV.UK) URL: [Link]

  • Title: TOXICOLOGICAL PROFILE FOR NITROBENZENE Source: Agency for Toxic Substances and Disease Registry (ATSDR) / GovInfo URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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